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  • Product: N-cyclopropyl-2-methylbenzamide

Core Science & Biosynthesis

Foundational

Mechanistic Paradigms of N-Cyclopropylbenzamide Compounds in Targeted Therapeutics

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Chemical Rationale In modern medicinal chemistry, the structural optimization of small-molecule kinase inhibitors frequently relies on th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the structural optimization of small-molecule kinase inhibitors frequently relies on the strategic incorporation of specific pharmacophores to enhance target affinity, metabolic stability, and kinome selectivity. The N-cyclopropylbenzamide moiety has emerged as a highly versatile and potent structural motif in the development of targeted therapeutics[1].

The Causality of the Cyclopropyl Group: Why choose a cyclopropyl ring over standard N-methyl or N-ethyl substitutions? The cyclopropyl ring possesses unique physicochemical properties. Due to its bent "banana" bonds, it exhibits partial π -character, allowing it to engage in unique hydrophobic and π -stacking interactions within the deep, hydrophobic ATP-binding pockets of kinases[2]. Furthermore, the steric bulk of the cyclopropyl group restricts free rotation around the amide bond. This conformational restriction effectively "locks" the molecule into a bioactive orientation, reducing the entropic penalty upon binding and minimizing off-target interactions[1].

This whitepaper dissects the mechanism of action (MoA) of N-cyclopropylbenzamide compounds through two highly validated paradigms: p38α MAPK inhibition and IKKβ inhibition .

Paradigm I: Allosteric/ATP-Competitive p38α MAPK Inhibition

Mitogen-activated protein kinases (MAPKs), specifically the p38α isoform, are critical nodes in the transduction of inflammatory signals. Overactive p38 MAPK signaling drives the pathogenesis of inflammatory diseases (e.g., atopic dermatitis) and facilitates certain viral replications (e.g., Hepatitis B)[3],[4].

Case Study: NJK14047 NJK14047 is a highly selective N-cyclopropylbenzamide-benzophenone hybrid designed to target the ATP-binding pocket of p38α[3].

  • Mechanism of Action: By competitively binding to p38α, NJK14047 severs the downstream signaling cascade required for the transcription of Th1 and Th2 cytokines.

  • Transcriptional Suppression: In vivo models demonstrate that NJK14047 profoundly suppresses the mRNA expression of pro-inflammatory cytokines, including TNF- α , IL-12A, and IL-1 β , effectively mitigating CDNB-induced atopic dermatitis[3].

MAPK_Pathway Stimulus Inflammatory Stimuli (CDNB, Stress) MKK3_6 MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK3_6 p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12A, IL-1β) p38->Cytokines NJK NJK14047 (N-cyclopropylbenzamide) NJK->p38 Competitive Inhibition Disease Inflammatory Disease (Atopic Dermatitis / HBV) Cytokines->Disease

Figure 1: p38 MAPK signaling cascade and targeted inhibition by NJK14047.

Paradigm II: IKKβ Inhibition and Dual-Action Anticancer Efficacy

The I κ B kinase β (IKK β ) is the primary catalytic subunit of the IKK complex, responsible for the canonical activation of the Nuclear Factor-kappa B (NF- κ B) pathway. Hyperactivation of IKK β is a hallmark of colorectal cancer proliferation and survival[1].

Case Study: LP46 LP46 is a novel 2-aminopyrimidine derivative featuring a para-N-cyclopropylbenzamide moiety. It was discovered through rigorous structural optimization to overcome the dose-limiting toxicities of earlier IKK β inhibitors[1],[5].

  • Primary Mechanism: LP46 binds to IKK β with exceptional potency (IC 50​ = 7.5 nM), preventing the phosphorylation and subsequent proteasomal degradation of I κ B α . This traps NF- κ B (p65) in the cytosol, preventing its nuclear translocation and the transcription of proliferative genes[1].

  • Secondary Mechanism (Dual-Action): Concurrently, LP46 induces robust autophagy—evidenced by the upregulation of Beclin1 and LC3A/B—and triggers G2/M phase cell cycle arrest. This dual mechanism ensures potent suppression of colorectal cancer cell proliferation even in the presence of inflammatory stimuli like TNF- α [1],[6].

IKK_Pathway LP46 LP46 (N-cyclopropylbenzamide) IKK IKKβ Complex LP46->IKK Inhibits (IC50 = 7.5 nM) Autophagy Autophagy Activation (Beclin1, LC3A/B) LP46->Autophagy Induces Arrest G2/M Cell Cycle Arrest LP46->Arrest Induces IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Proliferation Colorectal Cancer Cell Proliferation NFkB->Proliferation Promotes Autophagy->Proliferation Suppresses Arrest->Proliferation Suppresses

Figure 2: Dual-action mechanism of LP46 modulating NF-κB suppression and autophagy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of N-cyclopropylbenzamide compounds requires rigorous, self-validating protocols. Below are the gold-standard methodologies for validating the mechanisms discussed above.

Protocol A: Kinase Selectivity & Cytokine Suppression Assay (p38 MAPK)

This workflow verifies that the suppression of inflammatory cytokines is a direct result of p38 α target engagement rather than general cytotoxicity.

  • Cell Seeding & Starvation: Seed macrophages (e.g., RAW 264.7) in 6-well plates. Starve cells in serum-free media for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity, ensuring that measured phosphorylation is strictly stimulus-dependent.

  • Compound Pre-treatment: Treat cells with the N-cyclopropylbenzamide compound (e.g., NJK14047 at 1-10 μ M), a vehicle control (0.1% DMSO), and a positive control (). Incubate for 2 hours.

    • Validation: SB203580 acts as a well-characterized benchmark to validate the assay's dynamic range and confirm pathway-specific inhibition.

  • Inflammatory Stimulation: Stimulate cells with TNF- α (50 ng/mL) or CDNB for 24 hours[1],[3].

    • Causality: Directly induces the specific MKK3/6 to p38 cascade.

  • RT-qPCR Analysis: Extract total RNA, synthesize cDNA, and perform qPCR for TNF- α , IL-6, and IL-1 β .

    • Validation: Normalize all threshold cycle (Ct) values against a stable housekeeping gene (e.g., GAPDH). This ensures that observed cytokine reductions are due to transcriptional suppression, not variations in cell number or RNA extraction yield.

Protocol B: Subcellular Fractionation & Autophagy Profiling (IKKβ)

To prove that an IKK β inhibitor (like LP46) prevents NF- κ B activation, one must demonstrate the physical absence of p65 in the nucleus[1].

  • Subcellular Fractionation: Following compound treatment and TNF- α stimulation, lyse cells using a hypotonic buffer to disrupt the plasma membrane while leaving nuclear membranes intact. Centrifuge to separate the cytosolic supernatant from the nuclear pellet.

    • Causality: Total cell lysates cannot distinguish between inactive cytosolic NF- κ B and active nuclear NF- κ B. Fractionation isolates the specific functional compartment.

  • Protein Quantification: Lyse the nuclear pellet in RIPA buffer. Quantify both fractions using a BCA assay.

    • Validation: Strict normalization of protein loading prevents false positives caused by unequal protein concentrations.

  • Immunoblotting: Run samples on SDS-PAGE, transfer to PVDF, and probe for p-IKK β , p65, Beclin1, and LC3A/B.

    • Validation: You must probe the nuclear fraction for Lamin B (nuclear marker) and the cytosolic fraction for α -tubulin or GAPDH. If Lamin B appears in the cytosolic lane, the fractionation failed, and the blot is invalid.

Quantitative Data Summaries

The translation of these compounds from bench to bedside relies on favorable pharmacokinetic and pharmacodynamic profiles. The tables below summarize the critical metrics for the lead compounds.

Table 1: Pharmacological Profile of LP46 (IKKβ Inhibitor) [1],[5],[7]

ParameterValueExperimental Context
IKKβ IC 50​ 7.5 nMCell-free biochemical kinase assay
Kinase Selectivity 6-fold over IKK α Kinome profiling panel
Oral Bioavailability (F) 34.08%In vivo murine pharmacokinetics
Half-life (T 1/2​ ) 3.261 hIn vivo murine pharmacokinetics
Cytokine Suppression Dose-dependentRT-qPCR (TNF- α , IL-6, IL-1 β )

Table 2: Pharmacological Profile of NJK14047 (p38 MAPK Inhibitor) [3],[4]

ParameterValueExperimental Context
Target Specificity p38 α / p38 β Competitive ATP-binding pocket
CC 50​ (Cancer Cells) 53.7 - 110.4 μ MMTT Viability Assay (HepG2, etc.)
CC 50​ (Normal Cells) 125.99 μ MAML-12 cell line profiling (Hepatocytes)
In vivo Efficacy Equivalent to DexamethasoneBALB/c mice (CDNB-induced dermatitis)

References

  • Wang, K., et al. (2025). Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Heo, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Gee, K., et al. (2021). p38 MAPK Inhibitor NJK14047 Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice. Biomolecules & Therapeutics, PMC. URL:[Link]

  • Kim, T., et al. (2017). An Effective Antiviral Approach Targeting Hepatitis B Virus with NJK14047, a Novel and Selective Biphenyl Amide p38 Mitogen-Activated Protein Kinase Inhibitor. Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

Sources

Exploratory

The Strategic Role of the N-Cyclopropyl Group in Modern Medicinal Chemistry: A Technical Guide

Executive Summary The cyclopropyl group has transitioned from a chemical curiosity to a cornerstone motif in rational drug design. Its incorporation, particularly as an N-cyclopropyl moiety, offers a sophisticated mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group has transitioned from a chemical curiosity to a cornerstone motif in rational drug design. Its incorporation, particularly as an N-cyclopropyl moiety, offers a sophisticated mechanism to fine-tune the physicochemical and pharmacokinetic profiles of small-molecule therapeutics[1]. This whitepaper explores the causality behind the cyclopropyl group's unique behavior, detailing its mechanistic advantages in drug design, real-world medicinal chemistry case studies, and a validated synthetic protocol for N-cyclopropylation.

The Physicochemical Uniqueness of the Cyclopropyl Group

The cyclopropane ring possesses unique electronic and steric properties driven by a significant ring strain of approximately 27.5 kcal/mol[1]. The coplanarity of its three carbon atoms, relatively short C–C bonds (1.51 Å compared to 1.54 Å in typical alkanes), and enhanced π-character fundamentally alter the behavior of attached functional groups[2].

Because the internal C–C bond angles are constrained to 60°, the carbon atoms adopt an hybridization state closer to sp2 , while the external C–H bonds exhibit higher s -character (approximately sp2.28 ). This rehybridization results in C–H bonds that are significantly shorter and stronger than those found in standard aliphatic chains, a structural nuance that directly dictates the moiety's metabolic fate[1][2].

Quantitative Data Summary

Table 1: Comparative Physicochemical Impact of N-Alkyl Substituents

PropertyStandard N-Alkyl (e.g., Ethyl)N-CyclopropylPharmacological Impact
C–H Bond Strength Standard sp3 Enhanced ( sp2 -like character)High resistance to CYP450 oxidation
C–C Bond Length ~1.54 Å~1.51 ÅCompact steric profile
Ring Strain ~0 kcal/mol~27.5 kcal/molUnique electronic distribution
Conformational State Flexible (High entropy)Rigid, planar constraintFavorable binding entropy

Mechanistic Advantages in Drug Design

Metabolic Stability via C–H Bond Strengthening

One of the most frequent causes of clinical attrition is poor metabolic stability, often driven by cytochrome P450 (CYP)-mediated oxidative N-dealkylation. Because the C–H bonds in a cyclopropane ring possess higher dissociation energy, the activation energy required for hydrogen abstraction by CYP450 enzymes is severely elevated[1][2]. Consequently, replacing an N-ethyl or N-methyl group with an N-cyclopropyl group can dramatically reduce a drug's susceptibility to oxidative degradation[1].

The Oxidative Fate of N-Cyclopropylamines: To understand the causality behind this metabolic resistance, researchers investigated the single electron transfer (SET) oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase (HRP)[3]. Unlike N,N-dimethylaniline, which rapidly oxidizes to N-methylaniline and formaldehyde, the SET oxidation of the N-cyclopropyl analog generates a highly reactive aminium cation radical. This intermediate undergoes exclusive cyclopropyl ring fragmentation to generate a distonic cation radical, ultimately partitioning into N-methylquinolinium and beta-hydroxypropionic acid[3]. This unique fragmentation pathway highlights the distinct electronic behavior of the N-cyclopropyl group under oxidative stress, preventing standard rapid dealkylation.

Conformational Restriction and Entropic Optimization

The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint. By locking a flexible amine into a specific bioactive conformation, the N-cyclopropyl group reduces the entropic penalty upon binding to a biological target[1]. This pre-organization often translates to enhanced target affinity and potency[2].

G NCP N-Cyclopropyl Group Prop1 Shorter/Stronger C-H Bonds NCP->Prop1 Prop2 Conformational Rigidity NCP->Prop2 Prop3 Altered pKa & Lipophilicity NCP->Prop3 Out1 Increased Metabolic Stability (CYP450 Resistance) Prop1->Out1 Out2 Enhanced Target Affinity (Favorable Entropy) Prop2->Out2 Out3 Improved ADME Profile (Optimized Clearance) Prop3->Out3

Caption: Logical mapping of N-cyclopropyl physicochemical traits to pharmacological outcomes.

Case Studies in Medicinal Chemistry

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the optimization of indole-based NNRTIs, researchers sought to replace a sulfonamide group to better target a small hydrophobic pocket near Val179 in the HIV-1 RT enzyme[4]. Docking and structural studies confirmed that an N-cyclopropyl group snugly occupied this pocket. The substitution maintained critical hydrogen-bonding interactions with Lys101 while significantly improving the hydrophobic fit, validating the cyclopropyl group as an excellent spatial and electronic bioisostere for sulfonamides in specific microenvironments[4].

VEGFR-2 Inhibitors (BMS-605541)

During the optimization of aminothiazole-based VEGFR-2 inhibitors, replacing an amide methyl group with a cyclopropyl substituent yielded a highly potent analogue[5]. The N-cyclopropyl group was critical for maximizing biochemical and cellular proliferation assay potency, demonstrating how subtle increases in steric bulk and rigidity can lock a molecule into its optimal kinase-binding conformation[5].

Experimental Methodology: Copper-Mediated N-Cyclopropylation

Historically, synthesizing N-cyclopropylated molecules via condensation with cyclopropanone equivalents suffered from low yields and limited substrate scope[6]. The advent of Chan-Lam-type cross-coupling using cyclopropylboronic acid has revolutionized this workflow.

The following protocol details a robust, self-validating system for the direct N-cyclopropylation of amides and azoles[6].

Mechanistic Rationale: Cu(OAc)₂ acts as the oxidant and metal center for transmetalation. 2,2'-Bipyridine serves as a bidentate ligand to stabilize the highly reactive copper intermediate, preventing premature decomposition and facilitating the reductive elimination step that forms the crucial C–N bond.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, suspend cyclopropylboronic acid (0.6 mmol, 2.0 eq), the target amine/amide (e.g., phthalimide, 0.3 mmol, 1.0 eq), and Na₂CO₃ (0.6 mmol, 2.0 eq) in 1.0 mL of anhydrous 1,2-dichloroethane (DCE)[6].

  • Catalyst Complexation: In a separate vial, dissolve Cu(OAc)₂ (0.3 mmol, 1.0 eq) and 2,2'-bipyridine (0.3 mmol, 1.0 eq) in 2.0 mL of hot DCE. Validation Check: The solution will exhibit a deep blue/green color indicative of active Cu-ligand complex formation[6].

  • Coupling Reaction: Transfer the catalyst solution to the main reaction flask. Heat the mixture to 70 °C and stir vigorously for 2 hours under an ambient air atmosphere. Note: Oxygen from the air is required to turn over the copper catalytic cycle if catalytic Cu is used, though stoichiometric Cu(II) ensures robustness here[6].

  • Quenching: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution, followed by distilled water to break down copper complexes[6].

  • Extraction & Purification: Separate the organic layer. Extract the aqueous phase three times with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure N-cyclopropyl product[6].

Workflow Step1 1. Reagent Preparation Amine + Cyclopropylboronic Acid Step2 2. Catalyst Addition Cu(OAc)2 + Bipyridine in DCE Step1->Step2 Step3 3. Reaction Conditions 70°C, Air Atmosphere, 2 h Step2->Step3 Step4 4. Quenching Aqueous NH4Cl Step3->Step4 Step5 5. Extraction & Purification DCM Extraction -> N-Cyclopropyl Product Step4->Step5

Caption: Step-by-step workflow for the copper-mediated N-cyclopropylation of amines.

Conclusion

The N-cyclopropyl group is far more than a simple steric placeholder; it is a precision tool for medicinal chemists. By leveraging its unique sp2 -like C–C bonds and strengthened C–H bonds, drug development professionals can systematically overcome metabolic liabilities, restrict conformational flexibility to gain binding entropy, and fine-tune lipophilicity. Supported by modern Chan-Lam cross-coupling synthetic protocols, the integration of this moiety remains a highly accessible and impactful strategy in the optimization of clinical candidates.

References

  • Applications in medicinal chemistry for cyclopropyl-containing compounds Source: Benchchem URL
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid Source: The Journal of Organic Chemistry - ACS Publications URL
  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase.
  • Source: PMC (NIH)
  • Discovery and Evaluation of N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-cyclopropyl-2-methylbenzamide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter specific chemical moieties that serve as the linchpin for target selectivity. N-cyclopropyl-2-methylbenzamide is o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter specific chemical moieties that serve as the linchpin for target selectivity. N-cyclopropyl-2-methylbenzamide is one such critical pharmacophore. Widely recognized for its deep insertion into the ATP-binding pocket of Tyrosine Threonine Kinase (TTK/Mps1), this moiety is fundamental to the design of 1½ type kinase inhibitors, such as the clinical candidate CFI-402257[1]. This whitepaper provides a comprehensive technical breakdown of its molecular properties, a self-validating synthesis protocol, and its pharmacological applications.

Physicochemical Properties & Structural Rationale

The molecular architecture of N-cyclopropyl-2-methylbenzamide is highly optimized for steric complementarity within kinase active sites.

  • Conformational Locking: The 2-methyl group on the benzamide ring restricts the rotation of the amide bond, locking the molecule into a bioactive conformation.

  • Hydrophobic Insertion: The cyclopropyl ring provides a compact, hydrophobic surface that perfectly occupies the hydrophobic sub-pocket of kinase active sites without introducing excessive lipophilicity that could hinder oral bioavailability[2].

Quantitative Data Summary

The foundational chemical properties of the compound are summarized below, validated against 3[3] and 4[4]:

ParameterSpecification
Chemical Name N-cyclopropyl-2-methylbenzamide
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS Registry Number 574718-63-1
Melting Point 110–112 °C
Mass Spectrometry (EI-MS) m/z 175 [M]+ (Base Peak)

Pharmacological Application: TTK/Mps1 Inhibition

TTK (Mps1) is a master regulatory kinase in the mitotic spindle assembly checkpoint (SAC). Overexpressed in numerous human cancers, it is a prime target for antimitotic therapies. The N-cyclopropyl-2-methylbenzamide moiety is the critical anchor for inhibitors like 1[1].

When this moiety binds to TTK, it acts as a 1½ type inhibitor. It not only occupies the adenine-binding region but extends into the adjacent hydrophobic pocket, displacing hydration networks and forming highly stable hydrogen bonds via the amide nitrogen and carbonyl oxygen[2]. This highly selective binding abrogates the SAC, forcing cancer cells into premature mitotic exit and subsequent apoptosis.

Pathway Drug N-cyclopropyl-2-methylbenzamide Derivatives (e.g., CFI-402257) Target TTK / Mps1 Kinase (ATP Pocket Binding) Drug->Target 1½ Type Inhibition SAC Spindle Assembly Checkpoint (SAC) Abrogation Target->SAC Kinase Inactivation Aneuploidy Chromosome Segregation Errors SAC->Aneuploidy Premature Mitotic Exit Death Mitotic Catastrophe (Cancer Cell Death) Aneuploidy->Death Apoptosis Induction

Figure 1: TTK inhibition pathway by N-cyclopropyl-2-methylbenzamide derivatives.

Self-Validating Synthesis Methodology

The most efficient route to synthesize N-cyclopropyl-2-methylbenzamide is via a modified Schotten-Baumann amidation using 2-methylbenzoyl chloride and cyclopropylamine, as detailed in the4[4].

Step-by-Step Protocol & Causality
  • Preparation of Reagents: Dissolve 0.03 mol of cyclopropylamine in 55 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality Check: Using anhydrous THF as an aprotic solvent prevents the competitive hydrolysis of the acid chloride. The nitrogen atmosphere prevents atmospheric moisture from degrading the highly reactive electrophile.

  • Electrophilic Addition: In a separate addition funnel, prepare a solution of 0.033 mol (1.1 eq) of 2-methylbenzoyl chloride in 35 mL of anhydrous THF.

    • Causality Check: A slight molar excess (10%) of the acid chloride ensures complete consumption of the volatile cyclopropylamine, driving the reaction to completion.

  • Controlled Reaction: Add the acid chloride solution dropwise to the cyclopropylamine solution at 0 °C over 30 minutes with vigorous magnetic stirring.

    • Causality Check: The amidation reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes the formation of unwanted side products.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate mobile phase.

  • Quenching and Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality Check: NaHCO3 serves a dual purpose: it neutralizes the HCl byproduct (preventing protonation of the product) and hydrolyzes any unreacted acid chloride into a water-soluble carboxylate, simplifying purification.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure N-cyclopropyl-2-methylbenzamide as a white solid (Yield: ~45%, Melting point: 110-112 °C)[4].

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed to confirm the C11H13NO formula and 175.23 g/mol molecular weight[4]:

  • Mass Spectrometry (EI-MS): The base peak must appear at m/z 175 [M]+, corresponding exactly to the intact molecular weight. A secondary fragmentation peak at m/z 119 indicates the loss of the cyclopropylamine moiety, leaving the 2-methylbenzoyl cation.

  • 1H-NMR (CDCl3, 200 MHz): Validation requires confirming the distinct cyclopropyl multiplet around δ 0.58 (2H) and 0.83 (2H), the singlet for the aromatic methyl group at δ 2.4 (3H), and the broad singlet for the amide NH at δ 6.22.

Conclusion

Understanding the precise molecular weight (175.23 g/mol ) and formula (C11H13NO) of N-cyclopropyl-2-methylbenzamide is just the baseline. Its true value lies in its geometric perfection as a kinase-binding moiety. By mastering its synthesis and structural validation, drug development professionals can leverage this pharmacophore to engineer highly selective, bioavailable therapeutics.

References

Sources

Exploratory

Predictive and Experimental Aqueous Solubility Profiling of N-cyclopropyl-2-methylbenzamide: A Technical Guide

Executive Summary N-cyclopropyl-2-methylbenzamide is a critical pharmacophoric intermediate, notably recognized for its strict requirement in the binding pockets of dual-specificity protein kinase TTK (Mps1) inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-2-methylbenzamide is a critical pharmacophoric intermediate, notably recognized for its strict requirement in the binding pockets of dual-specificity protein kinase TTK (Mps1) inhibitors[1]. For drug development professionals and computational chemists, accurately predicting and validating the aqueous solubility of this moiety is paramount. Poor solubility masks in vitro efficacy, complicates formulation, and derails pharmacokinetic profiles.

This guide synthesizes computational predictions with self-validating experimental protocols to establish a definitive solubility profile for N-cyclopropyl-2-methylbenzamide, ensuring high-fidelity data for downstream lead optimization.

Structural Mechanistics & Physicochemical Profiling

The aqueous solubility of a small molecule is dictated by a thermodynamic tug-of-war between crystal lattice energy (favoring the solid state) and solvation energy (favoring the aqueous phase).

  • The Ortho-Methyl Effect: The methyl group at the 2-position of the benzamide ring introduces significant steric hindrance against the carbonyl oxygen. This forces the amide bond to twist out of coplanarity with the phenyl ring. While the methyl group increases overall lipophilicity (LogP), the disruption of molecular planarity weakens π−π stacking in the crystal lattice. This structural frustration lowers the melting point and effectively enhances thermodynamic solubility compared to a rigid, unsubstituted analog.

  • The N-Cyclopropyl Moiety: The cyclopropyl ring is highly lipophilic but sterically compact. It increases the partition coefficient without drastically expanding the hydrodynamic radius, maintaining a highly favorable molecular weight.

Using consensus predictive platforms like [2], we can establish the molecule's physicochemical baseline:

ParameterPredicted ValueMechanistic Implication
Molecular Weight 175.23 g/mol Highly favorable for aqueous cavitation and dissolution (< 500 Da)[3].
Consensus LogP 2.30Moderate lipophilicity; drives hydrophobic partitioning into lipid bilayers.
TPSA 29.10 ŲLow polarity; limits aqueous hydrogen bonding capacity to the core amide.
Rotatable Bonds 2Low entropic penalty upon crystal lattice formation; favors crystallization.
ESOL LogS -2.77Predicts ~1.7 mM (298 mg/L) aqueous solubility[4].
Solubility Class Moderately SolubleSuitable for standard oral dosing; may require co-solvents for high-dose IV.

Computational Prediction Methodologies

Relying on a single predictive model introduces algorithmic bias. A robust computational strategy utilizes orthogonal models:

  • ESOL (Estimated SOLubility): This model derives LogS directly from molecular structure, heavily weighting calculated LogP, molecular weight, and the proportion of aromatic heavy atoms[4]. For N-cyclopropyl-2-methylbenzamide, the low molecular weight heavily offsets the lipophilic penalty of the cyclopropyl group.

  • SILICOS-IT: A hybrid fragment-based and topological method[2]. It evaluates the specific solvation penalties of the cyclopropyl and ortho-methyl fragments, providing a cross-check against the purely atomistic ESOL model.

Experimental Validation: A Self-Validating Protocol

Computational models must be grounded in empirical data. We employ a dual-tiered approach: Turbidimetric kinetic solubility for rapid triage, followed by Shake-Flask thermodynamic solubility for definitive profiling.

Kinetic Solubility (Turbidimetry)

Designed to detect the precipitation point of a compound when spiked from a DMSO stock into an aqueous buffer[3].

  • Causality: This mimics the conditions of in vitro biochemical assays (like TTK kinase assays[1]) where compounds are dosed from DMSO. It measures the metastable limit rather than true equilibrium.

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock of N-cyclopropyl-2-methylbenzamide in 100% molecular biology grade DMSO.

    • Titrate the stock into 0.01 M PBS (pH 7.4) in a 96-well flat-bottom plate to achieve final concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration remains ≤ 2% to prevent solvent-induced solubilization.

    • Incubate the plate at 25°C for 2 hours on a plate shaker at 150 rpm.

    • Measure absorbance at 620 nm using a microplate reader. The onset of scatter (turbidity) indicates the kinetic solubility limit.

Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for late-stage lead optimization, measuring the true equilibrium between the solid lattice and the solvated state.

  • Causality & Self-Validation: A common pitfall in shake-flask methods is the formation of colloidal nano-suspensions that pass through standard 0.45 µm syringe filters, artificially inflating the measured solubility. Our protocol utilizes ultracentrifugation to eliminate this artifact. Furthermore, post-assay solid-state analysis ensures the crystal polymorph has not altered during equilibration.

  • Step-by-Step Protocol:

    • Preparation: Add 5 mg of crystalline N-cyclopropyl-2-methylbenzamide to 1.0 mL of PBS (pH 7.4) in a Type I borosilicate glass vial. (Causality: Glass minimizes non-specific hydrophobic binding compared to polypropylene tubes).

    • Equilibration: Seal and agitate at 300 rpm at 37.0 ± 0.5 °C for 48 hours. (Causality: Amides often exhibit slow dissolution kinetics; 48 hours ensures true thermodynamic equilibrium).

    • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 20,000 × g for 30 minutes at 37 °C.

    • Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase (e.g., 50:50 Water/Acetonitrile), and quantify via HPLC-UV at 230 nm against a validated standard curve.

    • Validation (Critical Step): Recover the residual solid pellet and analyze via X-ray Powder Diffraction (XRPD) to confirm the absence of hydrate formation or polymorphic transition during the assay.

Workflow Visualization

The following diagram illustrates the logical progression from in silico prediction to empirical validation and formulation.

SolubilityWorkflow Start N-cyclopropyl-2-methylbenzamide Structure Input CompPred Computational Prediction (ESOL, SwissADME) Start->CompPred Kinetic Kinetic Solubility (Turbidimetry) CompPred->Kinetic HTS Triage Thermo Thermodynamic Solubility (Shake-Flask Method) CompPred->Thermo Lead Optimization Validation LC-MS/MS & XRPD Quantification Kinetic->Validation Thermo->Validation Formulation Formulation Strategy (Co-solvents, Dispersions) Validation->Formulation If Sol < 100 µg/mL

Fig 1: Computational prediction and experimental validation workflow for aqueous solubility.

Formulation Implications

Given the predicted LogS of -2.77 (~300 µg/mL), N-cyclopropyl-2-methylbenzamide is classified as moderately soluble. Because it lacks ionizable amines or carboxylic acids within a physiological pH range (the amide nitrogen is non-basic), pH adjustment will not significantly enhance solubility. If higher concentrations are required for in vivo toxicology studies, formulation strategies must rely on co-solvents (e.g., 10% DMSO / 10% Tween-80 / 80% Saline) or complexation with β -cyclodextrins to shield the lipophilic cyclopropyl and methyl-phenyl moieties from the bulk aqueous environment.

References

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. URL:[Link]

Sources

Foundational

Rational Design and Physicochemical Profiling of Substituted Benzamides: A Technical Guide

Executive Summary Substituted benzamides represent a highly privileged and versatile scaffold in modern medicinal chemistry. Depending on their specific substitution patterns, these molecules function as allosteric gluco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides represent a highly privileged and versatile scaffold in modern medicinal chemistry. Depending on their specific substitution patterns, these molecules function as allosteric glucokinase activators for Type 2 Diabetes[1], potent antimycobacterial agents targeting DprE1[2], nematicides inhibiting mitochondrial complex II[3], and high-affinity cereblon (CRBN) binders for PROTAC targeted protein degradation[4]. However, the successful translation of a benzamide hit into a viable clinical candidate is fundamentally dictated by its physicochemical properties. This whitepaper provides an in-depth analysis of how specific structural modifications modulate lipophilicity, polar surface area, and ionization, alongside the self-validating experimental workflows required to quantify them.

Part 1: The Mechanistic Impact of Benzamide Substitutions

Lipophilicity (logP/logD) and the Parabolic Activity Relationship

Lipophilicity is the primary driver of both passive membrane permeation and aqueous solubility. In the development of N-alkyl nitrobenzamides as antimycobacterial agents, researchers observed a distinct polynomial (parabolic) correlation between the octanol-water partition coefficient (logP) and the minimum inhibitory concentration (MIC)[2].

The Causality: The lipid-rich mycobacterial cell wall requires high lipophilicity for effective permeation. However, excessive lipophilicity (logP > 5) drastically reduces aqueous solubility. This prevents the drug from reaching effective thermodynamic concentrations in biological assay media, leading to an artificial drop in observed efficacy. Consequently, compounds with intermediate lipophilicity (alkyl chain lengths of 6-10 carbons) exhibit the optimal balance, representing the peak of the parabolic activity curve[5].

Furthermore, the introduction of specialized fluorinated groups, such as tris(fluoromethyl)alkyl (TFTB) building blocks, does not simply increase lipophilicity linearly. Instead, TFTB-substituted benzamides exhibit non-monotonic logP behavior. This is caused by the redistribution of the molecular electrostatic potential surface (MEPS) and the formation of stabilizing intramolecular C=O···H–C electrostatic contacts, which modulate overall molecular polarity[6].

Intramolecular Hydrogen Bonding (IMHB) and EPSA

Topological polar surface area (TPSA) is a standard 2D computational metric for predicting permeability, but it fails to account for 3D conformational folding. Ortho-substituted benzamides frequently form Intramolecular Hydrogen Bonds (IMHBs) between the amide proton (donor) and the ortho-substituent (acceptor)[7].

The Causality: This internal bonding physically shields polar functionalities from the surrounding aqueous solvent. By satisfying hydrogen bond potential internally, the Experimental Polar Surface Area (EPSA) is significantly reduced compared to the theoretical TPSA. A lower EPSA directly correlates with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration without the need to alter the compound's molecular weight or remove necessary functional groups[7].

pKa Modulation via Inductive Effects

The basicity of the amide nitrogen or adjacent functional groups dictates the molecule's ionization state at physiological pH (7.4). By substituting traditional alkyl groups with chloroacetamido motifs, the strong electron-withdrawing inductive effect of the chlorine atom shifts the pKa, altering the ionization profile to optimize local anesthetic activity[8]. Similarly, perfluorination of the benzamide ring significantly alters the electron density of the system. This electronic shift has been shown to increase binding affinity to target proteins like Cereblon, enhancing the efficacy of PROTAC degraders while minimizing the off-target degradation of neosubstrates like SALL4[4].

G Sub Ortho/Para Substitution (e.g., -NO2, -CF3, Halogens) IMHB Intramolecular H-Bonding (IMHB Formation) Sub->IMHB Lipid Lipophilicity (logP/logD) Modulation Sub->Lipid pKa pKa & Ionization Shifts Sub->pKa EPSA Decreased EPSA (Enhanced Permeability) IMHB->EPSA Solub Aqueous Solubility vs. Membrane Partitioning Lipid->Solub pKa->Solub Target Target Affinity (e.g., DprE1, Glucokinase) EPSA->Target Solub->Target

Logical flow: Benzamide substitution to physicochemical properties and target affinity.

Part 2: Quantitative Data Summary

The following table synthesizes the quantitative impact of specific benzamide substitutions on core physicochemical parameters based on the cited literature.

Substituent TypeExample Motif / CompoundPrimary Physicochemical ShiftPharmacological Implication
Ortho-heteroatoms Ortho-methoxy benzamideInduces IMHB; Decreases EPSA (e.g., EPSA drops from ~106 to ~75 Ų)[7]Enhances passive permeability and BBB crossing.
3,5-Dinitro N-alkyl N-hexyl-3,5-dinitrobenzamideParabolic logP shift (Optimal logP range: ~3.0 - 5.0)[2][5]Maximizes mycobacterial permeation while maintaining assay solubility.
Tris(fluoromethyl)alkyl TFTB-benzamideNon-monotonic logP shift; MEPS redistribution[6]Modulates polarity without a massive lipophilicity penalty.
Perfluorination Fluorinated ortho-aminobenzoatespKa shift; Increased CRBN binding affinity[4]Enhances PROTAC degrader efficiency; reduces off-target effects.
Chloroacetamido 4-(2-chloroacetamido) benzoic acidInductive pKa shift towards basic side[8]Optimizes ionization for local anesthetic target binding.

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, physicochemical properties must be measured using robust, self-validating protocols. Below are the definitive workflows for profiling substituted benzamides.

Protocol 1: High-Throughput EPSA Determination via SFC

Purpose: To quantify the reduction in polar surface area caused by IMHBs in ortho-substituted benzamides[7]. Causality: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂, which possesses a low dielectric constant that mimics the hydrophobic environment of a biological lipid bilayer. Unlike reversed-phase HPLC (where retention is driven purely by hydrophobicity), SFC retention on a polar stationary phase is directly proportional to the exposed polar surface area of the analyte. If an IMHB forms, polar groups are shielded, and the retention time decreases[7].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the benzamide library in methanol (1 mg/mL).

  • Internal Control Setup (Self-Validation): Include matched molecular pairs (e.g., ortho-substituted vs. para-substituted isomers of the same benzamide). The para-isomer cannot form an IMHB due to steric distance and serves as the baseline EPSA control[7].

  • Chromatographic Separation: Inject samples onto a polar SFC column (e.g., Chiralpak IA) using supercritical CO₂ with a methanol co-solvent gradient (5% to 50%).

  • Data Acquisition: Record the retention time ( tR​ ).

  • EPSA Calculation: Map the tR​ against a standard calibration curve generated from 118 rigid reference compounds with known, rigid TPSA values (ranging from 40–130 Ų)[7].

  • Orthogonal NMR Validation: Measure the Temperature Coefficient (TC) of the amide proton via ¹H-NMR.

    • Self-Validation Check: If the SFC data suggests an IMHB (low EPSA), the NMR TC must be less negative (e.g., > -4.0 ppb/K), proving the proton is shielded from the solvent[7]. If the ortho-isomer does not show a significantly lower EPSA than the para-isomer, the IMHB hypothesis is rejected for that specific scaffold.

G Prep Sample Prep (Matched Pairs) SFC SFC Chromatography Prep->SFC Ret Measure t_R SFC->Ret Calc Calculate EPSA Ret->Calc NMR NMR Temp Coefficients Calc->NMR

High-throughput SFC workflow for EPSA determination and NMR validation of IMHBs.

Protocol 2: Shake-Flask / Quantitative HPLC for logP Determination

Purpose: To accurately determine the true thermodynamic lipophilicity (logP) of highly lipophilic benzamide derivatives (e.g., TFTB or 3,5-dinitro substituted)[2][6]. Causality: While computational tools (CLogP) are useful, they often fail for novel halogenated or heavily nitro-substituted benzamides due to complex electronic interactions. The traditional shake-flask method remains the gold standard. Coupling this with HPLC-UV (rather than simple UV-Vis spectrophotometry) is critical because it separates the intact benzamide from any potential degradation products or impurities that might partition differently, ensuring absolute quantitative accuracy[6].

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Analyte Dissolution: Dissolve the benzamide derivative in the pre-saturated octanol phase at a known concentration ( Cinitial​ ).

  • Partitioning: Combine equal volumes of the spiked octanol and the pre-saturated aqueous buffer in a sealed vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • HPLC Quantification: Extract aliquots from both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases. Quantify the exact concentration of the benzamide peak using HPLC-UV against a standard curve.

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . This value must equal the initial mass added (±5%) . A deviation greater than 5% indicates compound precipitation at the interface, micelle formation, or degradation, rendering the logP calculation invalid. If validated, calculate logP=log10​(Coct​/Caq​) .

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: PMC (National Institutes of Health) URL:[Link]

  • High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization Source: ResearchGate URL:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors Source: Preprints.org URL:[Link]

  • Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks Source: ChemRxiv URL:[Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics Source: MDPI URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: ChemRxiv URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-cyclopropyl-2-methylbenzamide: A Detailed Application Note and Protocol

Abstract This comprehensive guide details the synthesis of N-cyclopropyl-2-methylbenzamide, a valuable amide for research and development in medicinal chemistry and drug discovery. We present two robust and validated pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of N-cyclopropyl-2-methylbenzamide, a valuable amide for research and development in medicinal chemistry and drug discovery. We present two robust and validated protocols for the synthesis of this target molecule: the acyl chloride method and a direct coupling approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This document provides in-depth procedural instructions, mechanistic insights, safety protocols, and detailed characterization guidelines to ensure reproducible and high-purity synthesis. The protocols are designed to be self-validating, with clear benchmarks for success at each stage.

Introduction

N-substituted benzamides are a prominent class of compounds in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. The incorporation of a cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, making N-cyclopropyl-2-methylbenzamide a compound of significant interest for lead optimization and structure-activity relationship (SAR) studies.

The primary challenge in the synthesis of amides from carboxylic acids and amines is the unfavorable direct reaction, which typically results in the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. This guide provides two effective methods for this activation and subsequent amidation.

Reaction Scheme

The overall transformation involves the formation of an amide bond between 2-methylbenzoic acid and cyclopropylamine.

Reaction_Scheme cluster_reactants Starting Materials cluster_product Product R1 2-Methylbenzoic Acid P1 N-cyclopropyl-2-methylbenzamide R1->P1 Activation & Amidation R2 Cyclopropylamine R2->P1

Caption: General reaction scheme for the synthesis of N-cyclopropyl-2-methylbenzamide.

Materials and Equipment

Reagent/MaterialGradeSupplier
2-Methylbenzoic Acid≥98%Sigma-Aldrich
Cyclopropylamine≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated sodium bicarbonate solutionACS reagentFisher Scientific
Brine (Saturated NaCl solution)ACS reagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS reagentFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Detailed Synthesis Protocols

Two primary methods are presented. The choice of method may depend on the scale of the reaction, available reagents, and desired purity profile.

Method A: Acyl Chloride Formation Followed by Amidation

This two-step, one-pot procedure is a classic and highly effective method for amide synthesis.[2][3][4] It involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by the addition of the amine.

Acyl_Chloride_Workflow start Start step1 Dissolve 2-methylbenzoic acid in anhydrous toluene. start->step1 step2 Add thionyl chloride dropwise at 0°C. step1->step2 step3 Reflux the mixture until gas evolution ceases. step2->step3 step4 Cool to room temperature and remove excess SOCl₂ in vacuo. step3->step4 step5 Dissolve the crude acyl chloride in anhydrous DCM. step4->step5 step6 Add triethylamine and cyclopropylamine at 0°C. step5->step6 step7 Stir at room temperature overnight. step6->step7 step8 Perform aqueous work-up. step7->step8 step9 Purify by column chromatography. step8->step9 end Obtain N-cyclopropyl-2-methylbenzamide step9->end

Caption: Workflow for the synthesis via the acyl chloride method.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbenzoic acid (5.0 g, 36.7 mmol).

    • Add 30 mL of anhydrous toluene.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (4.0 mL, 55.1 mmol, 1.5 eq) dropwise via a syringe or dropping funnel over 15 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is crude 2-methylbenzoyl chloride.

  • Amidation:

    • Dissolve the crude 2-methylbenzoyl chloride in 40 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of cyclopropylamine (3.1 mL, 44.0 mmol, 1.2 eq) and triethylamine (7.7 mL, 55.1 mmol, 1.5 eq) in 20 mL of anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-cyclopropyl-2-methylbenzamide as a solid.

Method B: EDC/HOBt Coupling

This method utilizes a carbodiimide coupling agent (EDC) in the presence of an additive (HOBt) to facilitate amide bond formation under milder conditions than the acyl chloride method.[5][6] This is often preferred for substrates with sensitive functional groups.

EDC_HOBt_Workflow start Start step1 Combine 2-methylbenzoic acid, HOBt, and cyclopropylamine in anhydrous DCM. start->step1 step2 Add triethylamine. step1->step2 step3 Cool the mixture to 0°C. step2->step3 step4 Add EDC portion-wise. step3->step4 step5 Allow to warm to room temperature and stir overnight. step4->step5 step6 Perform aqueous work-up. step5->step6 step7 Purify by column chromatography. step6->step7 end Obtain N-cyclopropyl-2-methylbenzamide step7->end

Caption: Workflow for the synthesis using EDC/HOBt coupling.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add 2-methylbenzoic acid (5.0 g, 36.7 mmol), HOBt (5.4 g, 40.4 mmol, 1.1 eq), and cyclopropylamine (2.8 mL, 40.4 mmol, 1.1 eq).

    • Add 50 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (10.2 mL, 73.4 mmol, 2.0 eq) and stir the mixture until all solids are dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add EDC hydrochloride (7.7 g, 40.4 mmol, 1.1 eq) portion-wise over 15 minutes to the cold, stirred reaction mixture.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield N-cyclopropyl-2-methylbenzamide.

Characterization of N-cyclopropyl-2-methylbenzamide

As a self-validating system, it is crucial to confirm the identity and purity of the synthesized product. The following are the expected analytical data based on the structure and data from analogous compounds.

Property Value
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number 574718-63-1
Appearance Expected to be a white to off-white solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group, and signals for the cyclopropyl ring protons.

    • Aromatic protons: Multiplets in the range of δ 7.1-7.4 ppm (4H).

    • NH proton: A broad singlet around δ 6.0-6.5 ppm (1H).

    • Methyl protons: A singlet around δ 2.4 ppm (3H).

    • Cyclopropyl CH proton: A multiplet around δ 2.8-2.9 ppm (1H).

    • Cyclopropyl CH₂ protons: Multiplets in the upfield region, expected around δ 0.8-0.9 ppm (2H) and δ 0.5-0.6 ppm (2H), due to the ring's magnetic anisotropy.[7]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl ring.

    • Carbonyl carbon (C=O): Expected around δ 168-170 ppm.

    • Aromatic carbons: Signals in the range of δ 125-138 ppm.

    • Methyl carbon: A signal around δ 19-21 ppm.

    • Cyclopropyl CH carbon: Expected around δ 22-24 ppm.

    • Cyclopropyl CH₂ carbons: Signals in the upfield region, typically around δ 6-8 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the amide functional group and the aromatic ring.

  • N-H stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O stretch (Amide I band): A strong, sharp absorption around 1640-1630 cm⁻¹.

  • N-H bend (Amide II band): A peak around 1550-1540 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Impact (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the side chains.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂).[8] Handle with extreme care under anhydrous conditions. Avoid inhalation of vapors and contact with skin and eyes.

  • Cyclopropylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • EDC and HOBt: Can be irritating to the skin, eyes, and respiratory system. HOBt is also a potential explosion hazard when dry and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

Conclusion

The synthesis of N-cyclopropyl-2-methylbenzamide can be reliably achieved through either an acyl chloride intermediate or a direct EDC/HOBt coupling protocol. Both methods offer good yields and produce a high-purity product after standard purification techniques. The choice of method will depend on the specific laboratory setup and substrate sensitivities. The provided characterization data, based on established principles of spectroscopy, will serve as a crucial tool for researchers to verify the successful synthesis of the target compound. This detailed guide provides the necessary framework for the safe and reproducible synthesis of N-cyclopropyl-2-methylbenzamide for applications in chemical and pharmaceutical research.

References

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride.
  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?
  • BenchChem. (n.d.). N-(2-methylpropyl)benzamide: A Technical Guide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Costantino, C., et al. (2017).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2011, April 4). Correlation analysis of IR, 1H and 13C NMR spectral data of N-alkyl and N-cycloalkyl cyanoacetamides.
  • Lebedev, A. T., et al. (2001, August 15). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. PubMed.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • FUJIFILM Wako. (n.d.). Safety Data Sheet: Thionyl Chloride.
  • Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.
  • BenchChem. (n.d.). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.
  • Sharma, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.

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Application

Strategic Synthesis of Cyclopropylamides: Maximizing Yield and Preserving Ring Integrity

An Application Note for Medicinal & Process Chemists Abstract: The cyclopropylamine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal & Process Chemists

Abstract: The cyclopropylamine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and improved physicochemical properties to drug candidates. However, its incorporation via amide bond formation is not trivial. The inherent ring strain and unique electronic nature of the cyclopropyl group present significant challenges, most notably the risk of nucleophilic ring-opening, which leads to undesired side products and complicates purification. This application note provides a comprehensive guide for researchers, outlining robust protocols and the underlying mechanistic principles for the successful synthesis of cyclopropylamides. We will delve into the critical factors governing the reaction, compare common coupling reagents, and provide detailed, field-tested protocols designed to maximize yield while ensuring the integrity of the cyclopropyl ring.

The Underlying Challenge: Ring Strain and Basicity

The synthetic utility of cyclopropylamine is a double-edged sword. While its small, rigid structure is desirable from a design perspective, it is also strained. The C-C-C bond angles are forced to be ~60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy makes the ring susceptible to cleavage under certain conditions.

Furthermore, the nitrogen atom of cyclopropylamine is less basic (pKa of conjugate acid ≈ 8.6) than a typical acyclic primary amine like propylamine (pKa ≈ 10.7). This is attributed to the increased s-character of the C-N bond's carbon orbital, which withdraws electron density from the nitrogen. While this lower basicity can be advantageous in reducing certain side reactions, it also means that cyclopropylamine is a less potent nucleophile, requiring carefully optimized reaction conditions for efficient acylation.

The primary challenge in cyclopropylamide synthesis is to facilitate the desired N-acylation pathway while suppressing the undesired ring-opening pathway. Ring-opening is typically initiated by protonation of the cyclopropyl ring or activation by a Lewis acid, followed by nucleophilic attack. Standard amide coupling conditions, especially those that generate strong acids in situ, can inadvertently trigger this cascade.

Mechanistic Dichotomy: Acylation vs. Ring-Opening

Successful synthesis hinges on favoring the kinetic pathway of N-acylation over the thermodynamic sink of ring-opening. The choice of coupling reagent, acid scavenger (base), solvent, and temperature are all critical levers to control this outcome.

cluster_main Carboxylic Acid Activation cluster_desired Desired Pathway: N-Acylation cluster_undesired Undesired Pathway: Ring-Opening RCOOH R-COOH CouplingReagent Coupling Reagent (e.g., HATU, EDC) RCOOH->CouplingReagent ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HATU-ester) CouplingReagent->ActivatedEster CPA Cyclopropylamine ActivatedEster->CPA Nucleophilic Attack by Amine AmideProduct Desired Cyclopropylamide ActivatedEster->AmideProduct FAVORED (Mild Base, Aprotic Solvent) ProtonatedRing Protonated/Activated Cyclopropane Intermediate ActivatedEster->ProtonatedRing DISFAVORED (Triggered by Excess Acid) CPA->AmideProduct Acid Strong Acid (H⁺) (e.g., from HCl salt of amine, coupling byproducts) CPA->Acid Protonation Acid->ProtonatedRing Nuc Nucleophile (Nu⁻) (e.g., Cl⁻, H₂O, R-COO⁻) ProtonatedRing->Nuc SN2 Attack OpenedProduct Ring-Opened Side Product Nuc->OpenedProduct

Figure 1: Reaction Pathways. The activated carboxylic acid can undergo the desired nucleophilic attack by cyclopropylamine to form the stable amide or, under harsh acidic conditions, the cyclopropyl ring itself can be activated towards nucleophilic attack, leading to undesired ring-opened byproducts.

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is the most critical decision in designing a cyclopropylamide synthesis. Reagents can be broadly categorized, and their suitability depends on the substrate's complexity, scale, and sensitivity.

Coupling StrategyReagent Example(s)AdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCCInexpensive, readily available, water-soluble byproducts (EDC).Can form N-acylurea byproduct. Often requires an additive (e.g., HOBt, Oxyma) to suppress racemization and improve efficiency. The HCl salt of EDC can introduce acid; use of a non-nucleophilic base is critical.
Uronium/Aminium HATU, HBTUVery fast reaction rates, high yields, low racemization.Expensive, stoichiometric byproducts can complicate purification. Can self-react if amine is not added promptly after activation.
Phosphonium PyBOP, PyAOPHigh reactivity, similar to uronium salts. Effective for hindered substrates.Generates phosphine oxide byproducts which can be difficult to remove.
Acyl Halides Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive, inexpensive.Generates HCl as a byproduct, which is highly detrimental to the cyclopropyl ring. Requires stringent control of stoichiometry and efficient acid scavenging (e.g., using a hindered, non-nucleophilic base in excess). Generally not recommended for sensitive substrates unless other methods fail.

Expert Recommendation: For most applications, especially in a discovery setting, HATU is the reagent of choice for coupling with cyclopropylamine. Its high reactivity allows for rapid amide formation at or below room temperature, kinetically outcompeting the potential ring-opening pathway. For larger-scale syntheses where cost is a factor, a well-optimized EDC/Oxyma Pure protocol is a robust alternative.

Detailed Experimental Protocols

The following protocols are designed as validated starting points. Researchers should perform small-scale optimization of stoichiometry, temperature, and reaction time for each unique substrate pair.

Protocol 1: High-Efficiency Coupling using HATU

This is the preferred method for sensitive or sterically hindered substrates where speed and yield are paramount.

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Acid Activation cluster_coupling Step 3: Amine Addition & Coupling cluster_workup Step 4: Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in aprotic solvent (e.g., DMF, CH₂Cl₂). B Add non-nucleophilic base, DIPEA (2.5-3.0 eq). A->B C Cool solution to 0 °C in an ice bath. B->C D Add HATU (1.1-1.2 eq) portion-wise. Stir for 15-30 min at 0 °C. C->D E Add Cyclopropylamine (1.2 eq) dropwise. D->E F Allow to warm to room temperature. Stir for 2-4 hours (monitor by LCMS). E->F G Quench with water or sat. aq. NH₄Cl. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Wash organic layer with brine, dry (Na₂SO₄), concentrate. H->I J Purify by column chromatography. I->J

Figure 2: Workflow for HATU-mediated coupling. A sequential process of preparation, activation, coupling, and purification.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 eq). The use of excess base is crucial to neutralize the HATU byproduct and any acid present.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HATU (1.1-1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add cyclopropylamine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Cost-Effective, Scalable Coupling using EDC/Oxyma

This method is a robust and more economical alternative to HATU, suitable for less-hindered substrates and larger-scale synthesis. Oxyma Pure is often preferred over HOBt due to its superior safety profile and higher reactivity.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq). Dissolve the solids in an anhydrous aprotic solvent like DMF or CH₂Cl₂ (~0.1-0.2 M).

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution, followed by a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.5-3.0 eq).

  • Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.3 eq) in one portion. The order of addition is critical here; pre-mixing the acid, oxyma, and amine before adding the coupling reagent minimizes the lifetime of the highly reactive O-acylisourea intermediate, reducing side reactions.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor progress by LCMS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct derived from EDC is water-soluble, simplifying its removal during the aqueous wash steps.

Troubleshooting Common Issues

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Insufficiently activated carboxylic acid.2. Low nucleophilicity of cyclopropylamine.3. Deactivated coupling reagent (hydrolyzed).1. Increase activation time or switch to a more potent coupling reagent (e.g., EDC -> HATU).2. Increase reaction temperature slightly (e.g., to 40 °C), but monitor closely for side products. Ensure sufficient base is present.3. Use fresh, anhydrous reagents and solvents.
Presence of Ring-Opened Side Product (by LCMS) 1. Presence of excess acid (e.g., from using an amine·HCl salt without enough base).2. Reaction temperature is too high.3. Use of protic solvents.1. Ensure at least 2.5 equivalents of a non-nucleophilic base (DIPEA, NMM) are used, especially if starting materials are salts.2. Maintain reaction temperature at or below room temperature.3. Use anhydrous aprotic solvents (DMF, DCM, THF).
N-acylurea Byproduct (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Add an activating agent like Oxyma or HOBt. Ensure the amine is present to trap the intermediate as it forms.
Difficulty in Purification Byproducts from coupling reagents (e.g., HOBt, tetramethylurea, phosphine oxides) are co-eluting with the product.1. For EDC, perform an acidic wash (e.g., 1M HCl) to remove basic byproducts and a basic wash (e.g., sat. NaHCO₃) to remove unreacted acid. The urea byproduct is water-soluble.2. For HATU, the tetramethylurea byproduct is water-soluble and can be removed with aqueous washes.

Conclusion

The synthesis of cyclopropylamides, while presenting unique challenges, is a highly controllable process when approached with a sound mechanistic understanding. By selecting mild, modern coupling reagents like HATU or EDC/Oxyma, employing non-nucleophilic bases, and maintaining strict control over temperature and stoichiometry, researchers can reliably access these valuable chemical motifs. The protocols and troubleshooting guide provided herein serve as a robust framework for developing efficient and scalable syntheses, enabling the continued exploration of cyclopropylamines in drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

Method

Application Note: Exploiting the N-cyclopropyl-2-methylbenzamide Moiety for Type 1.5 TTK/MPS1 Kinase Inhibitors

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors is a persistent challenge in oncology and structural biology. The N-cyclopropyl-2-methylbenzamide moiety has emerged as a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors is a persistent challenge in oncology and structural biology. The N-cyclopropyl-2-methylbenzamide moiety has emerged as a privileged pharmacophore, specifically delineating the geometry required for "Type 1.5" kinase inhibition 1[1]. Unlike traditional Type 1 inhibitors that solely occupy the ATP-binding pocket, Type 1.5 inhibitors bind the ATP site but extend deeply into adjacent hydrophobic regions, achieving exceptional selectivity profiles.

This application note details the structural rationale, biological mechanisms, and validation protocols for utilizing this moiety in the development of Threonine Tyrosine Kinase (TTK/MPS1) inhibitors, highlighting the clinical-stage compound CFI-402257 2[2].

Mechanistic Causality: From Pharmacophore to Phenotype

TTK (Monopolar Spindle 1, MPS1) is a dual-specificity kinase essential for maintaining the Spindle Assembly Checkpoint (SAC) 3[3]. Overexpression of TTK in human cancers allows highly aneuploid cells to survive rapid division.

When the N-cyclopropyl-2-methylbenzamide group is incorporated into scaffolds like pyrazolo[1,5-a]pyrimidines, it inserts deeply into the ATP binding site of TTK[2]. The optimal hydrogen bonds and hydrophobic contacts provided by this moiety lock the kinase in an inactive conformation.

Causality of Phenotype: Abrogation of TTK activity forces premature mitotic exit. Unattached kinetochores lead to severe chromosome missegregation and the formation of micronuclei4[4]. The rupture of these micronuclei releases double-stranded DNA into the cytosol, which is sensed by the DDX41-STING pathway, triggering a Senescence-Associated Secretory Phenotype (SASP) and recruiting CD8+ T cells and Natural Killer (NK) cells to the tumor microenvironment[3].

G TTK TTK/MPS1 Kinase (Active) SAC Spindle Assembly Checkpoint (Abrogated) TTK->SAC Loss of Function Inhibitor CFI-402257 (N-cyclopropyl-2-methylbenzamide) Inhibitor->TTK Type 1.5 Binding Aneuploidy Chromosome Missegregation & Micronuclei Formation SAC->Aneuploidy Mitotic Exit STING DDX41-STING Pathway (Activated) Aneuploidy->STING Cytosolic DNA Immune SASP Secretion & Immune Cell Recruitment STING->Immune Cytokine Release

Mechanism of TTK inhibition by CFI-402257 leading to SAC abrogation and STING activation.

Quantitative Pharmacological Profiling

The incorporation of the N-cyclopropyl-2-methylbenzamide moiety yields remarkable biochemical and pharmacokinetic properties. The table below summarizes the profile of lead compounds derived from this structural strategy.

CompoundCore ScaffoldTTK Ki​ (nM)Selectivity ProfileOral Bioavailability (%F)Reference
CFI-400936 Indazole3.6HighN/A[2]
Triazine Derivative Pyrazolo[1,5-a][1,3,5]triazine0.8Exceptional97%[1]
CFI-402257 Pyrazolo[1,5-a]pyrimidine0.09>260 kinasesHigh5[5]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility in drug discovery, the following protocols are designed with built-in orthogonal validation steps.

Protocol A: ATP-Competitive In Vitro Kinase Assay for Type 1.5 Validation

Rationale : To confirm that the N-cyclopropyl-2-methylbenzamide derivative acts as a Type 1.5 inhibitor, its potency must be evaluated at varying ATP concentrations. A true ATP-competitive inhibitor will show a rightward shift in IC50​ as ATP concentration increases.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare recombinant human TTK kinase domain. Prepare a 10-point dilution series of the inhibitor (e.g., 0.01 nM to 10 μM) in 100% DMSO.

  • Buffer Formulation : Use a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

    • Causality Note: Mg2+ is essential for ATP coordination; Brij-35 prevents non-specific compound aggregation, a common driver of false-positive inhibition.

  • ATP Titration : Run parallel assays at [ATP]=Km​ (approx. 10 μM for TTK) and [ATP]=1 mM (physiological intracellular concentration).

  • Reaction Initiation : Mix kinase, inhibitor, and a fluorescently labeled peptide substrate. Add ATP to initiate. Incubate for 60 minutes at room temperature.

  • Detection & Validation : Quantify phosphorylation using a TR-FRET or microfluidic mobility shift assay.

    • Self-Validation System: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a DMSO-only well as a negative control. Calculate the Ki​ using the Cheng-Prusoff equation to verify the 0.09 nM potency benchmark[5].

Protocol B: Cellular Phenotypic Assay for SAC Abrogation and STING Activation

Rationale : Biochemical potency does not guarantee cellular target engagement. This assay links TTK inhibition directly to its downstream phenotypic consequences: micronuclei formation and STING activation[4].

Step-by-Step Methodology :

  • Cell Seeding : Seed HCT116 (colorectal) or HCC (hepatocellular carcinoma) cells in 96-well optical-bottom plates at 5,000 cells/well.

  • Compound Treatment : Treat cells with the N-cyclopropyl-2-methylbenzamide derivative (e.g., CFI-402257 at 15 nM to 1 µM) for 48 hours.

  • Immunofluorescence Staining :

    • Fix cells with 4% paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with anti-cGAS or anti-STING primary antibodies, followed by an Alexa Fluor 488-conjugated secondary antibody.

    • Counterstain DNA with DAPI (1 μg/mL).

  • Imaging & Causality Analysis : Analyze using high-content confocal microscopy.

    • Causality Note: TTK inhibition causes missegregation, visible as DAPI-positive micronuclei outside the primary nucleus. STING activation is validated by the distinct co-localization of cGAS/STING with these cytosolic micronuclei.

  • Self-Validation System : Use a non-targeting siRNA or vehicle control to establish basal micronuclei rates. Treat a parallel cohort with a known microtubule poison (e.g., Paclitaxel) to contrast SAC hyperactivation versus SAC abrogation.

Workflow Step1 1. Fragment Assembly (N-cyclopropyl-2-methylbenzamide) Step2 2. In Vitro Kinase Assay (ATP-competitive profiling) Step1->Step2 Step3 3. X-ray Crystallography (Binding Mode Validation) Step2->Step3 Step4 4. Cellular Phenotypic Assay (Micronuclei & Viability) Step3->Step4 Step5 5. In Vivo Efficacy & PD-1 Synergy Studies Step4->Step5

Workflow for validating N-cyclopropyl-2-methylbenzamide derivatives in drug discovery.

Clinical Translation and Future Directions

The structural precision afforded by the N-cyclopropyl-2-methylbenzamide moiety has successfully enabled the translation of CFI-402257 into Phase I/II clinical trials for advanced solid tumors and breast cancer6[6]. Furthermore, its ability to induce cytosolic DNA and activate anti-tumor immunity provides a strong, mechanistic rationale for combination therapies utilizing PD-1 immune checkpoint blockades[5].

References

  • Laufer, R., et al. (2016). "Discovery of 4-(4-aminopyrazolo[1,5-a][1,3,5]triazin-8-yl)benzamides as novel, highly potent and selective, orally bioavailable inhibitors of Tyrosine Threonine Kinase, TTK." PubMed (NIH). Available at:[Link]

  • ACS Medicinal Chemistry Letters. (2016). "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Publications. Available at:[Link]

  • PNAS. (2022). "CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma." Proceedings of the National Academy of Sciences. Available at:[Link]

  • PubMed (NIH). (2022). "CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma." PubMed. Available at:[Link]

  • ASCO Publications. (2017). "Phase I study of CFI-402257, an oral TTK inhibitor, in patients with advanced solid tumors." Journal of Clinical Oncology. Available at:[Link]

  • ClinicalTrials.gov. (2025). "Study Details | NCT05251714 | CFI-402257, a Potent and Selective TTK Inhibitor, in Solid Tumors and With Fulvestrant in Breast Cancer." ClinicalTrials.gov. Available at:[Link]

Sources

Application

Application Note: High-Resolution 1H NMR Characterization of N-cyclopropyl-2-methylbenzamide

Executive Summary & Scope N-cyclopropyl-2-methylbenzamide is a critical structural motif frequently utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) agents, anticonvulsants, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-cyclopropyl-2-methylbenzamide is a critical structural motif frequently utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) agents, anticonvulsants, and selective kinase inhibitors . Accurate structural verification via Proton Nuclear Magnetic Resonance (1H NMR) is essential for confirming successful amidation and assessing compound purity. This application note establishes a robust, self-validating protocol for the sample preparation, spectral acquisition, and mechanistic interpretation of the 1H NMR signals for N-cyclopropyl-2-methylbenzamide.

Scientific Principles & Causality in NMR Preparation

As an application scientist, it is imperative to recognize that high-fidelity spectral data begins at the bench, not at the spectrometer console. Every step in sample preparation directly impacts the Free Induction Decay (FID) and the resulting Fourier-transformed spectrum.

  • Concentration Dynamics : For small molecules (MW < 500 Da), the optimal concentration for 1H NMR is strictly 5–25 mg in 0.6–0.7 mL of deuterated solvent . Exceeding this concentration increases solution viscosity, which slows molecular tumbling. Slower tumbling increases spin-spin ( ) relaxation rates, resulting in undesirable line broadening and loss of fine J-coupling resolution .

  • Solvent Selection : Chloroform-d (CDCl3) is the solvent of choice. It provides excellent solubilizing properties for moderately polar benzamides and lacks exchangeable protons that might obscure or exchange with the critical amide NH signal .

  • Magnetic Susceptibility & Filtration : Solid impurities or undissolved particulates distort local magnetic field homogeneity. This creates magnetic susceptibility gradients around the particles that standard room-temperature shimming cannot correct, leading to asymmetric peak shapes .

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Gravimetric Sampling
  • Action : Weigh exactly 10–15 mg of purified N-cyclopropyl-2-methylbenzamide into a clean, dry 1-dram glass vial.

  • Causality : This mass range guarantees an optimal signal-to-noise (S/N) ratio for a standard 16-scan 1H NMR experiment without inducing viscosity-related relaxation .

  • Self-Validation Checkpoint : Verify the balance reading is < 25 mg. If the mass exceeds this, remove material before adding solvent.

Step 2: Dissolution and Referencing
  • Action : Add 0.65 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) to the vial. Swirl gently until the solid is completely dissolved.

  • Causality : TMS acts as the internal chemical shift reference (set to 0.00 ppm). Preparing the solution in a secondary vial rather than directly in the NMR tube ensures complete solvation and homogeneity .

  • Self-Validation Checkpoint : Hold the vial to the light. The solution must be perfectly clear. If cloudiness persists, gentle sonication may be applied.

Step 3: Filtration and Tube Transfer
  • Action : Pack a tight 1 cm plug of glass wool into a glass Pasteur pipette. Filter the solution directly into a high-quality (Precision or better) 5 mm NMR tube.

  • Causality : Glass wool is required because standard cotton wool contains extractable oligomers that dissolve in CDCl3 and contaminate the aliphatic region of the 1H spectrum .

  • Self-Validation Checkpoint : Measure the solvent height in the NMR tube with a ruler. It must be exactly 4.0 to 5.0 cm (approx. 0.6–0.7 mL). Volumes outside this range will place the meniscus inside the RF coil, making it impossible to achieve a proper lock and shim .

Step 4: Spectrometer Acquisition
  • Action : Insert the tube into the spinner, set the depth using the standard gauge, and load it into the spectrometer (e.g., 400 MHz). Lock onto the CDCl3 deuterium signal, tune the probe, and perform gradient shimming (Z1-Z5). Acquire using a standard 1D 1H pulse sequence (zg30), 16 scans, and a 2-second relaxation delay.

  • Self-Validation Checkpoint : Check the lock level and the shape of the lock signal. A stable, high lock level indicates excellent magnetic field homogeneity.

Data Presentation and Spectral Interpretation

The 1H NMR spectrum of N-cyclopropyl-2-methylbenzamide exhibits highly diagnostic signals. The cyclopropyl group is of particular interest due to its unique diamagnetic anisotropy, which significantly shields the methylene protons .

Table 1: 1H NMR Spectral Assignments (CDCl3, 200-400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic/Structural Rationale
0.58 Multiplet (m)2HCyclopropyl CH2Highly shielded by the diamagnetic anisotropy of the strained cyclopropyl C-C bonds .
0.83 Multiplet (m)2HCyclopropyl CH2Diastereotopic-like splitting due to the rigid geometry of the ring relative to the amide plane .
2.40 Singlet (s)3HAr-CH3Deshielded by the adjacent aromatic ring current (ortho-position) .
2.80 Multiplet (m)1HCyclopropyl CHDeshielded relative to the CH2 groups due to the electron-withdrawing nature of the adjacent amide nitrogen .
6.22 Broad Singlet (br s)1HAmide NHBroadened by quadrupolar relaxation of the ^14N nucleus and intermolecular hydrogen bonding .
7.15 Multiplet (m)1HAromatic CHComplex splitting due to ortho/meta coupling on the substituted phenyl ring .
7.26 Multiplet (m)3HAromatic CHOverlaps with the residual CHCl3 solvent peak (7.26 ppm); represents the remaining aromatic protons .

Workflow Visualization

NMR_Workflow Start Compound Synthesis & Purification Weigh Weigh 10-15 mg N-cyclopropyl-2-methylbenzamide Start->Weigh Solvent Dissolve in 0.65 mL CDCl3 (with 0.03% TMS) Weigh->Solvent Filter Filter Particulates (Glass Wool/Pipette) Solvent->Filter Tube Transfer to 5 mm Precision NMR Tube Filter->Tube Acquire Lock, Shim, Tune & Acquire 1H NMR Tube->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Peak Integration & Multiplet Analysis Process->Analyze

Figure 1: Self-validating workflow for 1H NMR sample preparation and spectral acquisition.

References

  • Afolabi, O. E., et al. "Synthesis of Some N-Alkyl and N-Aryl Amides as Potential Central Nervous System-Active Anticonvulsant Agents." Organic & Medicinal Chemistry International Journal, Juniper Publishers, 2018. URL: [Link]

  • "NMR Sample Preparation | Chemical Instrumentation Facility." Iowa State University. URL: [Link]

  • "Sample preparation for NMR measurements and points to keep in mind." University of Oklahoma. URL: [Link]

Method

Application Note: Developing Assays with N-cyclopropyl-2-methylbenzamide Derivatives for TTK/Mps1 Kinase Inhibition

Introduction & Mechanistic Rationale The development of highly selective kinase inhibitors requires precise structural pharmacophores to achieve target specificity. The N-cyclopropyl-2-methylbenzamide moiety is not a sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors requires precise structural pharmacophores to achieve target specificity. The N-cyclopropyl-2-methylbenzamide moiety is not a standalone therapeutic, but rather a critical structural motif that delineates the geometry for 1½ type kinase inhibitors targeting Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1) [1].

When incorporated into scaffolds such as pyrazolo[1,5-a]pyrimidines (e.g., the clinical candidate CFI-402257), this moiety inserts deeply into the ATP-binding pocket of Mps1[2]. This deep insertion mediates extensive, optimal contacts through hydrogen bonds and hydrophobic interactions, rendering these compounds exceptionally potent and selective against Mps1 while sparing hundreds of off-target kinases[1][2].

Mps1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts cell division until all chromosomes are properly attached to the mitotic spindle[3]. Inhibiting Mps1 with N-cyclopropyl-2-methylbenzamide derivatives forces cancer cells to bypass the SAC, leading to premature anaphase, massive chromosome missegregation, aneuploidy, and ultimately, cell death[3][4].

SAC_Pathway Mps1 TTK/Mps1 Kinase (Active) KNL1 KNL1 (MELT Repeats) Mps1->KNL1 Phosphorylates Thr-875 Inhibitor N-cyclopropyl-2-methylbenzamide (1.5 Type Inhibitor) Inhibitor->Mps1 Deep ATP-pocket insertion Aneuploidy Premature Anaphase & Cell Death Inhibitor->Aneuploidy Abrogates SAC MCC Mitotic Checkpoint Complex (SAC Active) KNL1->MCC Recruits SAC Proteins APC APC/C Complex (Inhibited) MCC->APC Blocks Anaphase

Fig 1. Mechanism of SAC abrogation by N-cyclopropyl-2-methylbenzamide-derived Mps1 inhibitors.

Quantitative Data Summary

To establish baseline expectations for assay development, the following table summarizes the validated pharmacological parameters of CFI-402257, a premier N-cyclopropyl-2-methylbenzamide derivative, across biochemical, cellular, and in vivo models.

Target / ModelAssay TypeCell Line / SystemPotency / Efficacy MetricReference
Recombinant TTK TR-FRET BiochemicalCell-FreeIC₅₀ = 1.2 nM, Kᵢ = 0.09 nM[4]
Cellular Mps1 AutophosphorylationHCT116EC₅₀ = 6.5 nM[4]
Proliferation SRB Growth AssayHCT116 (Colon)GI₅₀ < 15 nM[1][4]
Proliferation SRB Growth AssayMDA-MB-231 (TNBC)GI₅₀ = 160 nM[5][6]
Tumor Growth TNBC XenograftMDA-MB-468TGI = 94% (at 6 mg/kg)[6]

Experimental Workflows & Protocols

Developing robust assays for Mps1 inhibitors requires strict control over the cell cycle. Because Mps1 is primarily active during mitosis, asynchronous cell populations will yield high background noise and false negatives. The following protocols are engineered as self-validating systems to ensure accurate quantification of target engagement.

Assay_Workflow Sync 1. Mitotic Arrest (Nocodazole/Paclitaxel) Treat 2. Inhibitor Treatment (e.g., CFI-402257) Sync->Treat Activates SAC Readout1 3A. Target Engagement (p-Mps1 / p-KNL1 WB) Treat->Readout1 Measures Kinase Activity Readout2 3B. Phenotypic Assay (Flow Cytometry 8N/16N) Treat->Readout2 Measures Aneuploidy

Fig 2. Cellular workflow for assessing Mps1 target engagement and phenotypic aneuploidy response.

Protocol A: Biochemical TR-FRET Kinase Assay

Purpose: To determine the intrinsic inhibitory potency (IC₅₀ and Kᵢ) against recombinant TTK/Mps1.

Causality & Logic: We utilize a biotinylated KNL1 peptide (biotin-Ahx-PWDPDDADITEILG-NH2) because KNL1 is the direct, physiological substrate of Mps1[3]. Phosphorylation at Thr-875 within the MELT repeats is the primary signaling event that recruits the Mitotic Checkpoint Complex[3].

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Enzyme Dilution: Dilute recombinant full-length human TTK/Mps1 enzyme to a final well concentration of 2 nM.

  • Compound Titration: Prepare a 10-point serial dilution of the N-cyclopropyl-2-methylbenzamide derivative in 100% DMSO, followed by a 1:100 intermediate dilution in kinase buffer to maintain a final DMSO concentration of ≤1%.

  • Pre-Incubation: Add 5 µL of the enzyme solution and 2.5 µL of the compound to a 384-well proxiplate. Incubate for 15 minutes at room temperature (RT) to allow the 1½ type binding geometry to stabilize within the ATP pocket.

  • Reaction Initiation: Add 2.5 µL of substrate mix containing ATP (at the empirical Kₘ of ~10 µM) and the biotinylated KNL1 peptide. Incubate for 60 minutes at RT.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho-Thr antibody, and Streptavidin-APC.

  • Readout: Measure the TR-FRET emission ratio (665 nm / 615 nm) on a compatible microplate reader.

Protocol B: Cellular Target Engagement (Autophosphorylation)

Purpose: To verify that the compound penetrates the cell membrane and inhibits Mps1 in a physiological environment.

Self-Validation Logic: Mps1 activity is negligible in interphase. To validate target engagement, cells must be arrested in prometaphase using microtubule poisons (Nocodazole or Paclitaxel)[3][4]. Furthermore, MG132 (a proteasome inhibitor) is added prior to the Mps1 inhibitor to prevent the Anaphase-Promoting Complex (APC/C) from degrading cyclin B, ensuring cells do not slip out of mitosis during the assay window[4].

  • Cell Seeding: Seed HCT116 or MDA-MB-231 cells at 3×10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C.

  • Mitotic Synchronization: Treat cells with 100 ng/mL Nocodazole or 100 nM Paclitaxel for 16–17 hours to activate the SAC[3][4].

  • Proteasome Inhibition: Add 10 µM MG132 for 30 minutes prior to kinase inhibitor treatment[4].

  • Target Inhibition: Add the Mps1 inhibitor (e.g., 1 nM to 1000 nM) or DMSO vehicle for 4 hours.

  • Harvest & Lysis: Collect cells (including mitotic round cells in the supernatant), wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes for p-Mps1 (T12/S15) (a marker of Mps1 autophosphorylation/activation) or p-KNL1 (Thr-875) , alongside total Mps1 or KNL1 controls[3][4].

Protocol C: Phenotypic Aneuploidy Assay (Flow Cytometry)

Purpose: To quantify the functional consequence of SAC abrogation (polyploidy and aneuploidy).

Causality & Logic: When Mps1 is inhibited, cells divide without proper chromosome segregation. This results in endoreduplication, where cells bypass cytokinesis but continue to replicate their DNA, forming massive >4N (8N and 16N) DNA populations before undergoing apoptosis[4][5].

  • Cell Seeding: Seed target cancer cells at 1×10⁵ cells/well in 6-well plates.

  • Treatment: Treat with the Mps1 inhibitor (e.g., 50–100 nM CFI-402257) or DMSO vehicle for 48 to 72 hours[4][5].

  • Harvesting: Collect all cells. Critical step: Do not discard the culture media or PBS washes, as highly aneuploid/apoptotic cells will detach from the plate.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Store at -20°C for at least 3 hours.

  • Staining: Wash fixed cells with PBS to remove ethanol. Resuspend in 500 µL of staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at RT in the dark.

  • Flow Cytometry: Analyze DNA content. Gate out doublets and debris. Quantify the percentage of the cell population exhibiting 8N and 16N DNA content compared to the DMSO control[4].

Sources

Application

Application Notes and Protocols for the Hit-to-Lead Optimization of N-cyclopropyl-2-methylbenzamide

Introduction: Rationale for the Optimization of N-cyclopropyl-2-methylbenzamide as a Novel Therapeutic Candidate The journey from a preliminary "hit" to a viable "lead" compound is one of the most critical and challengin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for the Optimization of N-cyclopropyl-2-methylbenzamide as a Novel Therapeutic Candidate

The journey from a preliminary "hit" to a viable "lead" compound is one of the most critical and challenging phases in modern drug discovery.[1][2] This process, known as hit-to-lead (H2L) optimization, involves the systematic chemical modification of a promising molecule to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile, thereby transforming it into a candidate worthy of preclinical development.[3][4][5]

This guide focuses on N-cyclopropyl-2-methylbenzamide , a compound identified as a hypothetical hit from a high-throughput screening (HTS) campaign. The benzamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] Notably, certain benzamide derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in the epigenetic regulation of gene expression and a validated target in oncology.[9] The presence of the cyclopropyl group in our hit compound is also of significant interest, as this moiety is known to improve metabolic stability and binding affinity in various drug candidates.[10][11]

This document provides a comprehensive, step-by-step framework for the hit-to-lead optimization of N-cyclopropyl-2-methylbenzamide. We will delve into the strategic design and synthesis of an analog library, detail robust protocols for in vitro biological evaluation, and outline a systematic approach to assessing absorption, distribution, metabolism, and excretion (ADME) properties to guide the selection of a lead candidate with a superior pharmacological profile.

Part 1: Hit Confirmation and Initial Profiling

Before embarking on an extensive medicinal chemistry campaign, it is imperative to confirm the activity of the initial hit and establish a baseline profile.

1.1. Resynthesis and Purity Analysis: The first step is to resynthesize N-cyclopropyl-2-methylbenzamide to ensure the observed activity is intrinsic to the molecule and not due to impurities from the screening sample. The purity of the resynthesized compound should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2. In Vitro Target Engagement and Potency: The primary biological activity of the hit must be confirmed. Assuming a hypothetical target of HDAC1, based on the prevalence of this activity within the benzamide class, a biochemical assay is performed.[9]

Protocol 1: HDAC1 Inhibition Assay (Fluorogenic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-cyclopropyl-2-methylbenzamide against recombinant human HDAC1.

  • Materials:

    • Recombinant human HDAC1 enzyme.

    • Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • N-cyclopropyl-2-methylbenzamide (test compound), serially diluted in DMSO.

    • Developer solution (e.g., Trypsin in assay buffer).

    • 384-well black microplates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add 5 µL of diluted compound or control to the wells of a 384-well plate.

    • Add 20 µL of HDAC1 enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 25 µL of developer solution.

    • Incubate for 15 minutes at 37°C to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Structure-Activity Relationship (SAR) Exploration and Analog Synthesis

The core of the H2L process is the systematic exploration of the structure-activity relationship (SAR) to identify key structural motifs that govern biological activity and other critical properties.[12][13] For N-cyclopropyl-2-methylbenzamide, we will explore modifications at three primary positions: the cyclopropyl group, the benzamide ring, and the 2-methyl substituent.

Diagram 1: Strategy for SAR Exploration

SAR_Strategy cluster_A Region A: N-Alkyl Group cluster_B Region B: Benzamide Ring cluster_C Region C: 2-Methyl Group Hit N-cyclopropyl-2-methylbenzamide (Hit) A1 Vary Ring Size (C4, C5) Hit->A1 Modify A2 Introduce Heteroatoms (e.g., Azetidine) Hit->A2 Modify A3 Acyclic Analogs (e.g., Isopropyl, t-butyl) Hit->A3 Modify B1 Positional Isomers (3-methyl, 4-methyl) Hit->B1 Modify B2 Electronic Effects (e.g., -F, -Cl, -OCH3 at C4, C5) Hit->B2 Modify B3 Scaffold Hopping (e.g., Pyridine carboxamide) Hit->B3 Modify C1 Homologation (Ethyl, Isopropyl) Hit->C1 Modify C2 Bioisosteric Replacement (e.g., -Cl, -CF3) Hit->C2 Modify C3 Removal (Des-methyl) Hit->C3 Modify H2L_Cascade A Primary Screen: HDAC1 Biochemical IC50 B Secondary Screen: Cellular Target Engagement Assay (e.g., CETSA or NanoBRET) A->B Potency > Threshold (e.g., < 1 µM) C Selectivity Panel: IC50 against other HDAC isoforms (HDAC2, HDAC3, HDAC6) B->C Cellular Activity Confirmed D In Vitro ADME/Tox: - Microsomal Stability - Caco-2 Permeability - hERG Inhibition - Cytotoxicity (e.g., HepG2) C->D Selectivity Profile Acceptable E Lead Series Identified D->E Balanced Profile: Potency, Selectivity, ADME

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-cyclopropyl-2-methylbenzamide solubility issues

Technical Support Center: Troubleshooting N-cyclopropyl-2-methylbenzamide Solubility & Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-cyclopropyl-2-methylbenzamide Solubility & Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with N-cyclopropyl-2-methylbenzamide . This compound is a critical hydrophobic pharmacophore, most notably utilized at position 3 in the synthesis of 1.5-type kinase inhibitors, such as the potent Threonine Tyrosine Kinase (TTK/Mps1) inhibitor CFI-402257[1].

Due to its rigid structure and high lipophilicity, researchers frequently encounter severe solubility bottlenecks during both organic synthesis and downstream in vitro assays. This guide synthesizes field-proven methodologies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q: Why does N-cyclopropyl-2-methylbenzamide exhibit such poor aqueous solubility? A: The molecule's poor aqueous solubility is driven by a lack of ionizable functional groups (such as amines or carboxylic acids) that could be protonated or deprotonated at physiological pH[1]. Its lipophilicity is heavily influenced by the hydrophobic cyclopropyl ring and the ortho-methyl group on the benzamide core. This creates a high thermodynamic penalty for cavity formation in water, causing the molecules to self-associate and precipitate.

Q: What is the optimal solvent for preparing high-concentration stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards. You can typically achieve stock concentrations up to 30-50 mM in pure DMSO[2]. Critical Note: DMSO is highly hygroscopic. Moisture-contaminated DMSO will drastically reduce the solubility of this compound due to the hydrophobic effect, leading to micro-precipitation[3]. Always use fresh, anhydrous DMSO[4].

Q: How can I modulate its physicochemical properties for in vivo studies? A: Because the N-cyclopropyl-2-methylbenzamide moiety inserts deeply into the ATP binding site of kinases (like TTK), structural modifications to this specific region often destroy binding affinity[1]. Instead of altering this pharmacophore, researchers must incorporate polar, basic, or solubilizing elements (e.g., morpholino groups) into the solvent-exposed areas of the broader parent molecule to improve overall bioavailability and gastric solubility[1].

Troubleshooting Guide: Step-by-Step Methodologies

Issue 1: Product "Crashing Out" During Schotten-Baumann Synthesis

Symptom: During the synthesis of N-cyclopropyl-2-methylbenzamide from 2-methylbenzoyl chloride and cyclopropylamine, a thick, unstirrable white precipitate forms, resulting in low isolated yields[5]. Causality: The product is highly insoluble in the aqueous phase. As it rapidly precipitates, it traps unreacted starting materials and the hydrolysis byproduct (2-methylbenzoic acid) within its crystal lattice[6]. Self-Validating Protocol:

  • Solvent Selection: Utilize a biphasic reaction system (e.g., THF/Water) with vigorous mechanical stirring to keep the precipitating product suspended and prevent localized concentration spikes[5].

  • Controlled Addition: Add 2-methylbenzoyl chloride dropwise at 0–5 °C to minimize the competitive hydrolysis reaction[6].

  • Purification Wash: Dissolve the crude precipitate in a suitable organic solvent (like dichloromethane) and wash with a dilute, saturated aqueous NaHCO3 solution[6].

  • Validation: The NaHCO3 wash converts any co-precipitated 2-methylbenzoic acid into water-soluble sodium 2-methylbenzoate[6]. Confirm the removal of the acid byproduct via Thin-Layer Chromatography (TLC) before proceeding to the next synthetic step.

Issue 2: Precipitation Upon Dilution into In Vitro Assay Buffers

Symptom: When diluting the DMSO stock solution into an aqueous kinase assay buffer, the solution becomes cloudy, leading to inconsistent IC50 data. Causality: "Solvent shift" precipitation. When the DMSO stock is introduced to water, the local concentration of water spikes before uniform mixing occurs, forcing the hydrophobic benzamide out of solution. Self-Validating Protocol:

  • Pre-warm Buffers: Ensure the aqueous assay buffer is pre-warmed to 37 °C to maximize thermodynamic solubility.

  • Intermediate Dilution: Do not spike 100% DMSO stock directly into 100% aqueous buffer. Perform a serial dilution using an intermediate co-solvent gradient.

  • Surfactant Addition: Add a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) to the aqueous buffer prior to compound addition[4]. These agents provide hydrophobic pockets that stabilize the benzamide moiety.

  • Validation: Measure the optical density at 600 nm (OD600) or use the Tyndall effect (shining a laser pointer through the tube) to confirm the absence of colloidal light-scattering aggregates.

Quantitative Data Presentation

Table 1: Physicochemical and Solubility Profile

ParameterValue / StatusExperimental Implications
Molecular Weight 175.23 g/mol Favorable for fragment-based drug design.
LogP (Predicted) ~2.1 - 2.5Highly lipophilic; requires organic solvents for dissolution[5].
Hydrogen Bond Donors 1 (Amide NH)Forms strong intermolecular crystal lattices.
Hydrogen Bond Acceptors 1 (Amide C=O)Critical for interacting with kinase hinge regions[1].
Solubility (Water) Insoluble (< 0.1 mg/mL)Necessitates the use of surfactants or co-solvents in assays.
Solubility (DMSO) High (> 30 mg/mL)Ideal for preparing concentrated stock solutions[2].

Experimental Workflow Visualization

Solubilization_Protocol A Dry Powder: N-cyclopropyl-2-methylbenzamide BB BB A->BB B Add Anhydrous DMSO (Target: 10-50 mM) C Vortex & Sonicate (37°C, 10 min) D Visual & Tyndall Effect Check (Clear Solution?) C->D D->B No (Add Solvent) E Dilute in Assay Buffer (Max 1% DMSO final) D->E Yes (Fully Dissolved) F Precipitation Detected? E->F G Add Surfactant/BSA (e.g., 0.05% Tween-20) F->G Yes (Aggregates) H Ready for In Vitro Assay F->H No (Stable) G->E Retry Dilution BB->C

Figure 1: Step-by-step solubilization workflow for N-cyclopropyl-2-methylbenzamide.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: NIH / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of Some N-Alkyl and N-Aryl Amides as Potential Central Nervous System-Active Anticonvulsant Agents Source: Juniper Publishers URL: [Link]

Sources

Optimization

p38 MAPK Inhibition Assays: Technical Support &amp; Protocol Optimization Guide

Welcome to the Technical Support Center for p38 Mitogen-Activated Protein Kinase (MAPK) assays. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical assay design and bench-l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for p38 Mitogen-Activated Protein Kinase (MAPK) assays. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical assay design and bench-level execution. Whether you are screening novel allosteric modulators or optimizing high-throughput screening (HTS) workflows, this guide provides the mechanistic grounding and self-validating protocols necessary to ensure absolute data integrity.

System Architecture: The p38 MAPK Pathway

The p38 MAPK family (isoforms α, β, γ, δ) serves as a critical signaling node converting extracellular stress signals (e.g., pro-inflammatory cytokines, UV radiation) into cellular responses. Activation requires dual phosphorylation at the Thr180/Tyr182 motif by upstream kinases like MKK3 and MKK6. Once activated, p38 phosphorylates downstream targets such as ATF2 and MAPKAPK2[1]. Understanding this cascade is vital because your assay's intervention point dictates its format—whether you are measuring direct ATP hydrolysis or downstream substrate phosphorylation.

P38_Pathway Stimuli Stress / Cytokines (TNFα, IL-1, UV) MKK MKK3 / MKK6 Stimuli->MKK P38 p38 MAPK (α, β, γ, δ) MKK->P38 Phosphorylation (Thr180/Tyr182) Substrates ATF2 / MAPKAPK2 P38->Substrates ATP Hydrolysis Assay Assay Detection (Phospho-ATF2 or ADP) Substrates->Assay Inhibitor p38 Inhibitor (e.g., SB203580) Inhibitor->P38 Blocks Activity

p38 MAPK signaling cascade and targeted points for pharmacological inhibition and assay detection.

Standardized Experimental Workflows

A robust assay must be a self-validating system. Below are two highly optimized, step-by-step methodologies for the most common p38α screening formats: Time-Resolved FRET (TR-FRET) and Luminescent ADP detection.

Protocol A: TR-FRET (LANCE) p38α Kinase Assay

This assay measures the phosphorylation of an ATF2-GST fusion protein. We utilize TR-FRET to overcome compound autofluorescence by introducing a temporal delay before signal acquisition[2].

  • Reagent Preparation: Formulate Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20). Causality: DTT maintains the reduced state of critical cysteine residues in the kinase domain, while Tween 20 prevents non-specific binding to the microplate.

  • Enzyme Addition: Dispense 5 µL of 9 nM purified p38α kinase into a 384-well OptiPlate[2].

  • Inhibitor Pre-incubation: Add 1.5 µL of the test compound (e.g., SB203580) diluted in DMSO. Incubate for 20 minutes at room temperature (RT). Causality: Pre-incubation allows slow, tight-binding inhibitors to reach thermodynamic equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add 3.5 µL of 428 nM ATF-2/GST fusion protein substrate and 5 µL of 300 µM ATP. Incubate for 60 minutes at RT[2].

  • Detection: Add 10 µL of LANCE stop/detection mixture containing Eu-W1024 labeled anti-rabbit IgG, phospho-ATF-2 (Thr71) antibody, and SureLight Allophycocyanin-anti-GST[2].

  • Incubation & Read: Incubate for 1 hour in the dark at RT. Read on a time-resolved fluorescence reader (e.g., EnVision) at 665 nm and 615 nm[2].

Protocol B: Luminescent ADP-Glo p38α Assay

This format directly measures ADP formation, bypassing the need for phospho-specific antibodies and completely eliminating fluorescence interference[3].

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[3].

  • Compound Addition: Add 1 µL of inhibitor (or 5% DMSO control) to a 384-well low-volume plate[3].

  • Enzyme Addition: Add 2 µL of purified p38α enzyme. Incubate for 15 minutes at RT[3].

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix. Incubate at RT for 60 minutes[3].

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and enzymatically deplete unconsumed ATP. Incubate for 40 minutes at RT[3].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at RT[3].

  • Read: Record luminescence with an integration time of 0.5–1 second[3].

Quantitative Assay Parameters

To ensure your assay is properly calibrated, reference the following standardized parameters and benchmark inhibitors.

Table 1: Comparison of p38 MAPK Assay Modalities
Assay ModalityDetection MethodPrimary AdvantageTypical ATP ConcentrationThroughput
TR-FRET (LANCE) Time-Resolved FluorescenceResistant to compound autofluorescence10 - 100 µMHigh (384/1536-well)
ADP-Glo LuminescenceUniversal (no antibodies needed)Up to 1 mMHigh (384/1536-well)
Immunoprecipitation Western Blot (Chemiluminescence)High specificity in crude cell lysates200 µMLow (Tubes/Blots)
Table 2: Reference Inhibitor Benchmarks for Assay Validation
InhibitorTarget Isoform(s)Mechanism of ActionExpected IC₅₀ Range
SB203580 p38α, p38βATP-competitive30 - 50 nM
SB202190 p38α, p38βATP-competitive10 - 30 nM
MW150 p38αATP-competitive (Brain-penetrant)< 10 nM
scFv G9 p38αAllosteric (Lipid-binding pocket)~150 nM

(Note: IC₅₀ values are highly dependent on the ATP concentration used in the assay[4][5].)

Troubleshooting Guide & FAQs

When assay metrics deviate from expected baselines, systematic troubleshooting is required.

Troubleshooting Start Issue: Poor Assay Window or IC50 Shift CheckATP Is ATP conc > Km? Start->CheckATP FixATP Lower ATP to Km (e.g., 10-50 µM) CheckATP->FixATP Yes CheckEnzyme Is enzyme conc too high? CheckATP->CheckEnzyme No FixEnzyme Titrate p38α to linear phase CheckEnzyme->FixEnzyme Yes CheckInterference Compound Autofluorescence? CheckEnzyme->CheckInterference No FixInterference Switch to ADP-Glo or TR-FRET CheckInterference->FixInterference Yes

Logical troubleshooting workflow for resolving common p38 MAPK assay discrepancies.

Q: Why is my IC₅₀ for SB203580 shifting between different assay runs?

A: This is a classic symptom of ATP concentration variability. SB203580 is an ATP-competitive inhibitor[1]. According to the Cheng-Prusoff equation, the apparent IC₅₀ increases linearly with ATP concentration once[ATP] > Kₘ. Solution: Ensure your ATP concentration is strictly maintained at or slightly below the apparent Kₘ for your specific p38α batch. If you must use high ATP concentrations to mimic physiological conditions, expect a proportional rightward shift in your IC₅₀ curves.

Q: I am seeing high background signal in my TR-FRET assay. How do I fix this?

A: High background in TR-FRET (such as LANCE or AlphaScreen) often stems from the non-specific binding of the europium-labeled secondary antibody or the APC-anti-GST[2]. Solution: Excessive detection reagents cause proximity-independent energy transfer. Titrate your APC-anti-GST (typically optimal around 25 nM) and ensure your assay buffer contains sufficient blocking agents like 0.01% Tween 20 or BSA[2].

Q: My compounds are highly fluorescent. How can I screen them accurately?

A: Fluorescent compounds cause the "inner filter effect" or directly interfere with emission spectra. Solution: Switch to a luminescent format like ADP-Glo, which measures ADP formation directly via a luciferase reaction, completely bypassing fluorescence[3]. Alternatively, TR-FRET introduces a temporal delay (time-resolved) before reading, allowing short-lived compound autofluorescence to decay[2].

Q: How do I ensure my assay is measuring p38α specifically and not other kinases in the lysate?

A: If working with cell lysates rather than purified recombinant enzymes, standard biochemical assays will lack specificity. Solution: You must use an immunoprecipitation (IP) step. Use an immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody conjugated to agarose beads to pull down only the active p38 from the lysate. Wash the pellet extensively to remove off-target kinases, and then perform the in vitro kinase assay directly on the bead pellet[6].

References

  • Sigma-Aldrich. "p38 MAP Kinase Assay Kit (CS0250) - Bulletin".
  • Revvity. "Measurement of p38/MAPK activity using LANCE.
  • Promega. "p38α Kinase Assay".
  • Cell Signaling Technology. "p38 MAP Kinase Assay Kit (Nonradioactive)".
  • NIH. "Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy".
  • BioRxiv. "Characterization of the p38α MAPK allosteric inhibition by a single chain Fv antibody".

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison of Benzamide Isomers: Unlocking Class I HDAC Selectivity Through Ortho-Amino Substitution

Executive Summary In rational drug design, the spatial arrangement of functional groups on an aromatic scaffold can mean the difference between a blockbuster therapeutic and an inactive compound. Benzamide derivatives re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the spatial arrangement of functional groups on an aromatic scaffold can mean the difference between a blockbuster therapeutic and an inactive compound. Benzamide derivatives represent a privileged scaffold in medicinal chemistry, most notably acting as Class I Histone Deacetylase (HDAC) inhibitors.

This guide objectively compares the biological activity of benzamide isomers—specifically focusing on the positioning of the amino group (ortho, meta, and para) relative to the carbonyl carbon. Using the well-characterized drug Entinostat (MS-275) as our benchmark, we will explore the mechanistic causality behind why only the ortho-amino isomer exhibits potent epigenetic modulation [1], and provide self-validating experimental protocols to benchmark these differences in your own laboratory.

Mechanistic Causality: The Geometry of Zinc Chelation

To understand the drastic variance in biological activity among benzamide isomers, we must examine the active site of Class I HDACs (HDAC1, 2, and 3). The catalytic core features a narrow, hydrophobic tunnel leading to a deeply buried Zinc ion (Zn²⁺), which is essential for the enzyme's deacetylase activity [2].

The Ortho-Amino Advantage

Effective HDAC inhibitors must insert a Zinc-Binding Group (ZBG) into this pocket. Ortho-amino benzamides (such as Entinostat and Tucidinostat) act as highly efficient bidentate chelators . The carbonyl oxygen and the adjacent ortho-amino nitrogen simultaneously coordinate the Zn²⁺ ion, forming a thermodynamically stable five-membered chelation ring [3].

The Failure of Meta and Para Isomers

When the amino group is shifted to the meta or para position, the geometric distance between the nitrogen and the carbonyl oxygen increases. This spatial constraint makes bidentate chelation physically impossible. The resulting monodentate interaction (relying solely on the carbonyl oxygen) is too weak to displace the native water molecule in the active site or compete with the natural acetyl-lysine substrate. Consequently, meta and para isomers exhibit a near-complete loss of HDAC inhibitory activity[4].

Mechanism cluster_0 Ortho-Amino Benzamide (e.g., Entinostat) cluster_1 Meta/Para-Amino Benzamides O_Isomer Ortho-Isomer (NH2 adjacent to C=O) Bidentate Bidentate Chelation (N and O bind Zn2+) O_Isomer->Bidentate Active HDAC1/2/3 Inhibition (High Potency) Bidentate->Active MP_Isomer Meta/Para-Isomer (NH2 distant from C=O) Monodentate Monodentate Binding (Geometric Constraint) MP_Isomer->Monodentate Inactive Loss of Inhibition (Low/No Potency) Monodentate->Inactive

Caption: Structural causality of HDAC inhibition based on benzamide isomerism.

Comparative Data Analysis

The structural theory translates directly into quantifiable biological outcomes. Table 1 summarizes the stark contrast in inhibitory potency and cellular efficacy between Entinostat and its structural isomers.

Table 1: Biological Activity Profile of Entinostat Isomers

Compound / Isomer TypeHDAC1 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)*Cellular Acetylation (H3K9)
Entinostat (Ortho-amino)0.180.74>100High (+++)
Meta-Isomer (Meta-amino)>100>100>100None (-)
Para-Isomer (Para-amino)>100>100>100None (-)

*Note: Benzamides are inherently selective for Class I HDACs over Class IIb (HDAC6), regardless of isomerism, due to the bulkiness of the benzamide cap clashing with the wider HDAC6 active site [5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, evaluating the biological activity of these isomers requires an orthogonal approach: coupling an in vitro biochemical assay with a cell-based target engagement readout.

Workflow Compound Synthesize/Prepare Isomers (Ortho, Meta, Para) InVitro In Vitro Fluorometric Assay (Boc-Lys(Ac)-AMC + HDAC1) Compound->InVitro Biochemical Cellular Cellular Target Engagement (K562 Cells + Isomer Treatment) Compound->Cellular Cell-Based Validation Data Correlation (IC50 vs. Cellular Acetylation) InVitro->Validation IC50 Calculation Western Western Blot Analysis (Anti-Acetyl-H3K9 & Total H3) Cellular->Western Lysis & SDS-PAGE Western->Validation Densitometry

Caption: Self-validating experimental workflow for evaluating benzamide isomers.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This assay measures direct enzymatic inhibition. The system is self-validating because the use of a known pan-inhibitor (Trichostatin A) guarantees assay functionality, while the meta/para isomers serve as negative structural controls.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2x solution of recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Plating: In a black 96-well microplate, add 10 µL of test isomers (Ortho, Meta, Para) serially diluted in assay buffer. Include Trichostatin A (TSA, 1 µM) as a positive control and a DMSO vehicle as a negative control.

  • Enzyme Addition: Add 20 µL of the 2x HDAC1 solution to each well. Incubate at 37°C for 10 minutes to allow compound binding.

  • Substrate Initiation: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 50 µL of a developer solution containing Trypsin (to cleave the deacetylated AMC) and 1 µM TSA (to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate IC₅₀ values using non-linear regression.

Protocol 2: Cellular Target Engagement (Western Blot)

Biochemical potency must translate to cellular efficacy. This protocol verifies that the ortho-isomer penetrates the cell membrane and engages chromatin in a living system.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed K562 (human erythroleukemia) cells at 5x10⁵ cells/mL. Treat aliquots with 1 µM and 5 µM of the Ortho, Meta, and Para isomers for 24 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease inhibitors and 1 µM TSA (to preserve acetylation states during lysis).

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk.

  • Primary Antibodies: Probe the membrane overnight at 4°C with anti-Acetyl-Histone H3 (Lys9) (1:1000).

  • Internal Validation (Critical Step): Strip the membrane and reprobe with anti-Total Histone H3 (1:2000). Trustworthiness check: Total H3 bands must be equal across all lanes to prove that changes in the Acetyl-H3 signal are due to enzymatic inhibition, not unequal protein loading or compound toxicity.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize via chemiluminescence. Only the ortho-isomer lanes will display a dose-dependent hyperacetylation band.

Conclusion

The comparison of benzamide isomers serves as a masterclass in structure-activity relationships (SAR). As demonstrated by both structural theory and empirical data, the ortho-amino substitution is not merely an optimal feature—it is an absolute geometric requirement for Class I HDAC inhibition. By implementing the orthogonal validation workflows detailed above, researchers can confidently benchmark novel benzamide derivatives and avoid false positives driven by impurities or non-specific assay interference.

References

  • Title: Histone Deacetylase Inhibitors: A Prospect in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) Source: MDPI / International Journal of Molecular Sciences URL: [Link]

  • Title: Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: MDPI / Pharmaceuticals URL: [Link]

  • Title: Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes Source: ACS Chemical Biology URL: [Link]

Comparative

Efficacy of N-Cyclopropyl-2-Methylbenzamide Derivatives in Cell-Based Assays: A Comparative Guide

Executive Summary The N-cyclopropyl-2-methylbenzamide moiety is not merely a passive structural scaffold; it is a highly specialized pharmacophore critical to the efficacy of next-generation Threonine Tyrosine Kinase (TT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyclopropyl-2-methylbenzamide moiety is not merely a passive structural scaffold; it is a highly specialized pharmacophore critical to the efficacy of next-generation Threonine Tyrosine Kinase (TTK/Mps1) inhibitors, most notably CFI-402257 (Luvixasertib) [1]. TTK is a master regulator of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.

This guide provides an objective, data-driven comparison of N-cyclopropyl-2-methylbenzamide-based inhibitors against traditional alternatives (e.g., Reversine and Paclitaxel). By examining their performance in cell-based assays, we elucidate how this specific chemical moiety drives unparalleled kinase selectivity, robust SAC abrogation, and potent anti-tumor efficacy.

Mechanistic Overview: The "1½ Type" Kinase Inhibition

Traditional ATP-competitive inhibitors (such as Reversine) often suffer from off-target toxicity, particularly against Aurora kinases, due to the highly conserved nature of the kinase hinge region [2].

Derivatives bearing the N-cyclopropyl-2-methylbenzamide group overcome this limitation by acting as "1½ type" kinase inhibitors . The N-cyclopropyl-2-methylbenzamide moiety inserts deeply into a unique, hydrophobic pocket of the TTK ATP-binding site [1]. This exquisite geometric complementarity prevents the activation of the SAC. Consequently, cancer cells with unattached kinetochores are forced to prematurely exit mitosis, leading to catastrophic aneuploidy, micronuclei formation, and ultimately, apoptosis [3].

G A N-cyclopropyl-2-methylbenzamide (e.g., CFI-402257) B TTK/Mps1 Kinase Inhibition A->B Deep Pocket Binding C SAC Abrogation (Spindle Assembly Checkpoint) B->C Blocks CDC20 Inhibition D Premature Anaphase & Chromosome Missegregation C->D E Aneuploidy & Micronuclei Formation D->E F Apoptosis / Cell Death E->F

Figure 1: Mechanism of action of N-cyclopropyl-2-methylbenzamide derivatives via TTK inhibition.

Comparative Efficacy Profile

To objectively evaluate the performance of the N-cyclopropyl-2-methylbenzamide scaffold, we compare CFI-402257 against Reversine (a classic Mps1 inhibitor) and Paclitaxel (a microtubule stabilizer).

Causality Note: While Paclitaxel stabilizes microtubules to hyper-activate the SAC and arrest cells in mitosis, N-cyclopropyl-2-methylbenzamide derivatives deactivate the SAC, driving cells rapidly through a flawed mitosis [3].

Table 1: Quantitative Performance in Cell-Based Assays
CompoundPrimary TargetBinding ModeTarget IC50 (nM)HCT116 GI50 (nM)Kinase Selectivity Profile
CFI-402257 (N-cyclopropyl-2-methylbenzamide)TTK / Mps11½ Type (Deep Pocket)1.715Exceptional: >260 kinases tested; no Aurora A/B off-target inhibition.
Reversine TTK / Mps1ATP-competitive~6.0~300Poor: Significant off-target inhibition of Aurora A and Aurora B.
Paclitaxel MicrotubulesStabilizerN/A~2.5N/A: Non-kinase target; prone to efflux pump (P-gp) resistance.

Key Cell-Based Assays & Experimental Protocols

As an application scientist, establishing a self-validating experimental system is paramount. The following protocols detail how to accurately measure the efficacy of N-cyclopropyl-2-methylbenzamide derivatives, explaining the rationale behind critical methodological choices.

Assay 1: Cell Viability & Proliferation (Sulforhodamine B Assay)

Purpose: To determine the Growth Inhibition 50% (GI50) in HCT116 colorectal cancer cells. Causality & Expert Insight: We utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay. TTK inhibitors require a prolonged incubation (typically 5 days) to allow cells to undergo multiple flawed mitotic cycles before apoptosis occurs [1]. SRB measures total protein biomass and maintains linearity over a much wider range of cell densities than MTT, preventing artifactual signal plateauing during this extended timeline.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C (5% CO2).

  • Compound Treatment: Prepare a 10-point serial dilution of the N-cyclopropyl-2-methylbenzamide derivative (e.g., 0.1 nM to 10 μM) in DMSO. Add to the wells (final DMSO concentration ≤0.1%) and incubate for 120 hours.

  • Fixation: Without removing the culture medium, gently add cold trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Assay 2: Mitotic Checkpoint Override Assay (Flow Cytometry)

Purpose: To functionally validate that the compound's cytotoxicity is driven specifically by SAC abrogation and subsequent polyploidy (8N/16N).

Workflow Step1 1. Seed HCT116 Cells (Exponential Growth Phase) Step2 2. Compound Treatment (N-cyclopropyl-2-methylbenzamide vs. Reversine) Step1->Step2 Step3 3. Nocodazole Arrest (Induce SAC Activation) Step2->Step3 Step4 4. Harvest & Fixation (Ethanol Fixation at 8-48h) Step3->Step4 Step5 5. Propidium Iodide (PI) Staining & RNase A Treatment Step4->Step5 Step6 6. Flow Cytometry Analysis (Quantify >4N, 8N, 16N Polyploidy) Step5->Step6

Figure 2: Workflow for evaluating mitotic checkpoint override and aneuploidy via flow cytometry.

Causality & Expert Insight (The Nocodazole Trap): This protocol is a self-validating system. By co-treating cells with Nocodazole (a microtubule depolymerizer), we artificially activate the SAC, arresting healthy cells in the G2/M phase (4N DNA content). If the N-cyclopropyl-2-methylbenzamide derivative is a true TTK inhibitor, it will forcibly override this Nocodazole-induced arrest. The cells will bypass cytokinesis and re-enter the cell cycle, resulting in measurable 8N and 16N polyploid populations [3]. Furthermore, RNase A is strictly required during Propidium Iodide (PI) staining because PI intercalates into all double-stranded nucleic acids; degrading RNA ensures the fluorescent signal is exclusively proportional to DNA ploidy.

Step-by-Step Methodology:

  • Synchronization & Treatment: Treat exponentially growing HCT116 cells with 100 ng/mL Nocodazole concurrently with varying concentrations of the test compound (e.g., 50 nM, 100 nM, 300 nM).

  • Incubation: Incubate for 24 to 48 hours.

  • Harvesting: Collect both adherent and floating cells (crucial, as mitotic and apoptotic cells detach from the plate) via trypsinization.

  • Fixation: Wash pellets with cold PBS, then fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Resuspend the fixed pellet in PBS containing 50 μg/mL Propidium Iodide and 100 μg/mL RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze via flow cytometry (e.g., BD FACSCanto), plotting PI fluorescence (linear scale) to quantify 2N, 4N, 8N, and >8N DNA content populations.

Conclusion

The integration of the N-cyclopropyl-2-methylbenzamide moiety into pyrazolo-pyrimidine scaffolds represents a masterclass in structure-based drug design. By enabling deep-pocket, 1½ type kinase binding, this pharmacophore achieves sub-nanomolar TTK inhibition while entirely bypassing the Aurora kinase off-target toxicity that plagues earlier compounds like Reversine. Cell-based assays conclusively demonstrate that this targeted SAC abrogation reliably drives cancer cells into lethal polyploidy, making it a highly efficacious strategy in oncology drug development.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer Source: International Journal of Molecular Sciences / MDPI URL:[Link]

  • CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-cyclopropyl-2-methylbenzamide

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like N-cyclopropyl-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like N-cyclopropyl-2-methylbenzamide , understanding the physicochemical properties of the molecule is the foundation of effective risk mitigation.

This compound is a critical structural moiety utilized in the development of advanced pharmacophores, specifically delineating the geometry for 1½ type kinase inhibitors, such as the MPS1 inhibitor BOS172722, used in targeted therapies for triple-negative breast cancers [1]. Because it is frequently synthesized via the Schotten-Baumann method and handled alongside aggressive organic solvents [2], standard safety protocols must be dynamically adapted to the specific operational workflow.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal protocols for N-cyclopropyl-2-methylbenzamide.

Physicochemical Hazard Profile & PPE Matrix

N-cyclopropyl-2-methylbenzamide presents as a crystalline solid with a melting point of 110–112 °C [2]. While the solid form has low dermal permeability, its dissolution in organic solvents (e.g., Tetrahydrofuran or Dichloromethane) acts as a carrier, exponentially increasing the risk of transdermal absorption.

To ensure safety, we must match the physical state of the chemical with the appropriate barrier material.

Table 1: Quantitative Data and Mechanistic PPE Specifications

Property / Hazard VectorValue / CharacteristicMechanistic RiskRequired PPE & Justification
Physical State Crystalline SolidMechanical irritation to cornea; inhalation of fine particulates.Eye: Snug-fitting indirect-vented chemical goggles.Resp: N95/P100 mask if handled outside a fume hood.
Melting Point 110–112 °CIndicates stability at room temp, but potential for static-induced aerosolization.Body: Flame-retardant, anti-static lab coat (100% cotton or specialized blend) to prevent static discharge.
Solvent Interaction Highly soluble in THF, DCM, DMSOSolvents strip dermal lipids and carry the benzamide directly into the bloodstream.Gloves (Solid): 100% Nitrile (min 4 mil).Gloves (Solution): Butyl rubber or Neoprene over-gloves when handling in DCM/THF.
Toxicity Profile Skin/Eye Irritant (Cat 2)Localized inflammation and potential systemic toxicity upon prolonged exposure.Validation: Perform a pneumatic inflation test on all gloves prior to donning to detect micro-tears.

Operational Workflows: Precision Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameter is confirmed.

Protocol A: Safe Weighing and Transfer of Solid N-cyclopropyl-2-methylbenzamide
  • Step 1: Environmental Control Verification.

    • Action: Verify the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

    • Causality: This specific velocity range captures aerosolized particulates effectively without creating turbulent vortices that could scatter the fine crystalline powder.

  • Step 2: Barrier Integrity Check.

    • Action: Don standard nitrile gloves. Trap air inside the glove and roll the cuff to inflate the fingers. Inspect for pressure drops.

    • Causality: Micro-tears, invisible to the naked eye, are the primary failure point for dermal exposure.

  • Step 3: Static Mitigation.

    • Action: Wipe the exterior of the analytical balance and the metal weighing spatula with a grounded anti-static brush or a wipe lightly dampened with 70% ethanol.

    • Causality: Dry crystalline solids accumulate static charge. Discharging the equipment prevents sudden electrostatic repulsion and dangerous aerosolization of the powder.

  • Step 4: Material Transfer.

    • Action: Dispense the required mass into an anti-static weigh boat. Transfer the solid into the primary reaction vessel before adding any solvent.

    • Causality: Dropping powder into a solvent-containing vessel causes micro-splashing and immediate volatilization of the solvent-solute mixture into the operator's breathing zone.

Protocol B: Spill Containment and Chemical Disposal
  • Step 1: Hazard Isolation.

    • Action: If a spill occurs, immediately halt work and assess the solvent state.

  • Step 2: Wet-Wipe Technique (For Solid Spills).

    • Action: Do not sweep the dry powder. Cover the spill with absorbent paper towels and gently dampen them with water or a mild ethanol solution.

    • Causality: Dry sweeping generates airborne dust, drastically increasing inhalation risk. Dampening suppresses aerosolization via capillary action.

  • Step 3: Chemical Segregation.

    • Action: Place the contaminated materials into a puncture-resistant, sealable hazardous waste container. Label explicitly as "Solid Organic Waste - Benzamide Derivatives."

    • Causality: Amides can undergo exothermic reactions when exposed to strong oxidizing agents [3]. Segregation prevents unintended thermal events in the waste stream.

Logical Workflow Visualization

The following decision tree illustrates the critical path for handling N-cyclopropyl-2-methylbenzamide, emphasizing the necessary PPE shifts when transitioning from solid-state handling to solvent-based synthesis.

SafeHandling Start Task: Handle N-cyclopropyl- 2-methylbenzamide PPE Don Standard PPE (Nitrile, Coat, Goggles) Start->PPE Solvent Solvent Selection? PPE->Solvent OrgSolv Organic Solvents (e.g., THF, DCM) Solvent->OrgSolv Yes AqSolv Solid State / Aqueous Solvent->AqSolv No UpgradePPE Upgrade Gloves (Butyl or Neoprene) OrgSolv->UpgradePPE Hood Execute in Fume Hood (Face Velocity >100 fpm) AqSolv->Hood UpgradePPE->Hood Decon Decontaminate Surfaces (Soap & Water / EtOH) Hood->Decon Dispose Dispose as Hazardous Chemical Waste Decon->Dispose

Workflow for handling N-cyclopropyl-2-methylbenzamide, highlighting solvent-dependent PPE shifts.

References

  • High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. ResearchGate.[Link]

  • Synthesis of Some N-Alkyl and N-Aryl Amides as Potential Central Nervous System-Active Anticonvulsant Agent. Juniper Publishers.[Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega.[Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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